molecular formula C10H13ClFN3O2 B3027097 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride CAS No. 1233952-17-4

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride

Cat. No.: B3027097
CAS No.: 1233952-17-4
M. Wt: 261.68
InChI Key: GZVKKOFFODQSRF-UHFFFAOYSA-N
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Description

Product Overview 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a high-purity chemical compound offered for research and development purposes. This product is provided with a stated purity of 95.0% and has a molecular weight of 261.68 g/mol . Its molecular formula is C 10 H 13 ClFN 3 O 2 . Research Context and Potential Applications Piperazine derivatives are a significant class of organic compounds with a broad spectrum of applications in pharmaceutical and chemical research. The piperazine scaffold is recognized for its versatility and is found in compounds with diverse biological activities . While specific biological data for 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is limited in the public domain, structurally related nitrophenylpiperazine and fluorophenylpiperazine compounds are frequently utilized in scientific studies as key intermediates or as potential inhibitors for various enzymes . For instance, similar compounds have been investigated for their role in the synthesis of novel molecules with potential anti-cancer properties or as tyrosinase inhibitors . This suggests its potential utility as a valuable building block in medicinal chemistry and drug discovery programs. Usage and Handling This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVKKOFFODQSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-17-4
Record name Piperazine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Biological Activity of Nitrophenylpiperazine Derivatives: A Technical Guide to Pharmacological Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenylpiperazine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a rigid piperazine ring coupled with an electron-withdrawing nitrophenyl moiety, this structural motif facilitates precise hydrogen bonding, electrostatic interactions, and steric alignment within diverse enzyme active sites. Originally recognized for its role as a precursor in the synthesis of triazole antifungals, the nitrophenylpiperazine core has recently been repurposed for direct pharmacological applications, ranging from cardiovascular modulation to dermatological tyrosinase inhibition. This whitepaper synthesizes the latest mechanistic data, structure-activity relationships (SAR), and validated experimental protocols surrounding these derivatives.

Cardiovascular Pharmacology: The KMUP Series

The most extensively characterized nitrophenylpiperazine derivatives in cardiovascular medicine are the xanthine-based hybrids, KMUP-3 and KMUP-4. These compounds act as potent aortic smooth muscle relaxants and are critical tools for studying pulmonary hypertension and vascular endothelial dysfunction .

Mechanism of Action

The vasorelaxant efficacy of KMUP-4 is driven by a dual-pathway mechanism:

  • Phosphodiesterase (PDE) Inhibition: KMUP-4 acts as a non-selective inhibitor of PDE3, PDE4, and PDE5. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), it forces the intracellular accumulation of these second messengers.

  • eNOS Upregulation: Independent of PDE inhibition, KMUP-4 directly upregulates the expression of endothelial nitric oxide synthase (eNOS), increasing the basal release of nitric oxide (NO), which subsequently activates soluble guanylate cyclase (sGC).

The convergence of elevated cAMP and cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate downstream potassium (


) channels, leading to membrane hyperpolarization, a blockade of voltage-gated calcium channels, and ultimate smooth muscle relaxation.

G KMUP4 KMUP-4 (Nitrophenylpiperazine) PDE PDE 3/4/5 KMUP4->PDE Inhibits eNOS eNOS KMUP4->eNOS Upregulates cGMP cGMP Accumulation PDE->cGMP Prevents degradation cAMP cAMP Accumulation PDE->cAMP Prevents degradation NO Nitric Oxide (NO) eNOS->NO Synthesizes sGC sGC NO->sGC Activates sGC->cGMP Produces PKG Protein Kinase G cGMP->PKG Activates PKA Protein Kinase A cAMP->PKA Activates K_channel K+ Channel Activation PKG->K_channel Phosphorylates PKA->K_channel Phosphorylates Ca_decrease Decreased Intracellular Ca2+ K_channel->Ca_decrease Hyperpolarization Vasorelaxation Vascular Smooth Muscle Relaxation Ca_decrease->Vasorelaxation Induces

Signaling pathway of KMUP-4 mediating vascular smooth muscle relaxation via PDE inhibition.

Dermatological Applications: Tyrosinase Inhibition

Recent drug discovery efforts have identified 4-nitrophenylpiperazine derivatives as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This positions the scaffold as a high-value target for treating hyperpigmentation disorders and melanoma .

Structure-Activity Relationship (SAR)

The inhibitory potency of these derivatives is highly dependent on the substituent at the N-1 position of the piperazine ring. Compounds featuring bulky, electron-rich aromatic systems (such as indole or quinazolinone moieties) exhibit the highest binding affinities. Molecular docking reveals that the nitrophenyl group anchors the molecule deep within the tyrosinase active site, coordinating with the binuclear copper center, while the piperazine ring provides optimal spatial extension.

Quantitative Pharmacological Profiles
Compound / ScaffoldPrimary TargetPotency (

/

)
Mechanism of ActionClinical / Research Application
KMUP-3 PDE3/4/5, eNOS

cGMP/cAMP elevationCardiovascular (Vasodilator)
KMUP-4 PDE3/4/5, eNOS

cGMP/cAMP elevationCardiovascular (Vasodilator)
Compound 4l Tyrosinase

Mixed inhibitionCosmetic (Anti-melanogenesis)
Compound 9r Tyrosinase

Competitive inhibitionCosmetic (Anti-melanogenesis)
Compound 10 Bacterial Cell Wall

mm (Inhibition Zone)
Membrane disruptionAntimicrobial (S. aureus)

Antimicrobial and Antifungal Efficacy

Beyond cardiovascular and cosmetic applications, the nitrophenylpiperazine core is a foundational building block in infectious disease pharmacology. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is the primary synthetic precursor for broad-spectrum triazole antifungals, including Itraconazole and Posaconazole .

Furthermore, recent syntheses of hybrid heterocycles combining 1,4-diphenylpiperazine with nitrophenylpiperazine moieties via Hantzsch and Biginelli reactions have yielded compounds with potent, intrinsic antibacterial activity. These hybrids demonstrate significant efficacy against Gram-positive pathogens, notably Staphylococcus aureus and Enterococcus faecalis, by disrupting cell wall integrity and interfering with bacterial ribosome function .

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the self-validating methodologies used to evaluate the biological activity of nitrophenylpiperazine derivatives.

Protocol 1: Ex Vivo Vasorelaxation Assay (Aortic Rings)

This protocol isolates the mechanical relaxation of vascular smooth muscle in response to KMUP derivatives.

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat. Carefully clean the connective tissue and cut the aorta into 2-3 mm rings.

    • Causality: Ring geometry preserves the continuous circumferential smooth muscle fibers, which is an absolute mechanical requirement for measuring isometric tension accurately.

  • Buffer Equilibration: Suspend the rings in organ baths containing Krebs-Henseleit solution, continuously aerated with 95%

    
     / 5% 
    
    
    
    at 37°C under 1.0 g of resting tension for 60 minutes.
    • Causality: The specific aeration ratio and buffer composition maintain a strict physiological pH of 7.4, preventing tissue necrosis and receptor desensitization during the ex vivo lifespan.

  • Precontraction: Induce a stable baseline contraction by adding 1

    
     Phenylephrine (PE).
    
    • Causality: PE activates

      
      -adrenergic receptors, flooding the cytosol with 
      
      
      
      . Without this artificially induced high-tone state, the relaxant effect of the test compound cannot be quantified.
  • Self-Validation (Endothelium Check): Add 1

    
     Acetylcholine (ACh) to the bath.
    
    • Causality: ACh induces NO release from an intact endothelium. If the ring relaxes by >70%, endothelial integrity is confirmed. Rings failing this check are discarded, ensuring the system is reliable before drug testing.

  • Compound Administration: Wash the tissue, re-contract with PE, and add the nitrophenylpiperazine derivative (e.g., KMUP-4) cumulatively from 1 nM to 100

    
    . Record the percentage of relaxation to generate a dose-response curve.
    
Protocol 2: In Vitro Tyrosinase Enzyme Kinetics

This protocol determines the inhibitory mechanism (competitive vs. mixed) of novel 4-nitrophenylpiperazine derivatives.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 6.8. Dilute mushroom tyrosinase to 100 U/mL and prepare a 2.5 mM solution of L-DOPA.

    • Causality: Tyrosinase catalytic efficiency peaks at pH 6.8. Deviating from this pH risks spontaneous auto-oxidation of L-DOPA, which would create false-positive absorbance readings.

  • Inhibitor Incubation: In a 96-well plate, mix 10

    
     of the enzyme with 20 
    
    
    
    of the nitrophenylpiperazine derivative at varying concentrations (10-100
    
    
    ). Incubate for 10 minutes at 25°C.
    • Causality: Pre-incubation is critical; it allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 170

    
     of the L-DOPA substrate solution to the mixture.
    
    • Causality: L-DOPA acts as the substrate. The enzyme catalyzes its oxidation into dopaquinone, initiating the kinetic phase of the assay.

  • Spectrophotometric Tracking: Immediately place the plate in a microplate reader and measure absorbance continuously at 475 nm for 5 minutes.

    • Causality: Dopaquinone exhibits a highly specific absorption maximum at 475 nm. Tracking this wavelength allows for the real-time calculation of the initial reaction velocity (

      
      ).
      
  • Self-Validation (Controls): Run parallel wells using Kojic acid (20

    
    ) as a positive control, and a DMSO-vehicle well as a negative control.
    
    • Causality: The Kojic acid well validates that the enzyme batch is susceptible to known inhibitors (preventing false negatives), while the vehicle well establishes the uninhibited maximum velocity (

      
      ) required for Lineweaver-Burk plot calculations.
      

References

  • Wu, B. N., et al. "Aortic Smooth Muscle Relaxants KMUP-3 and KMUP-4, Two Nitrophenylpiperazine Derivatives of Xanthine, Display cGMP-Enhancing Activity: Roles of Endothelium, Phosphodiesterase, and K+ Channel." Journal of Cardiovascular Pharmacology, 46(5), 600-608 (2005). URL:[Link]

  • Asadi, M., et al. "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations." BMC Chemistry, 18(1), 67 (2024). URL:[Link]

  • Diab, H. M., et al. "Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities." ACS Omega (2025). URL:[Link]

The Fluorine Effect in Piperazine Scaffolds: A Technical Guide to Physicochemical and Metabolic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is universally recognized as a privileged scaffold in modern medicinal chemistry, heavily utilized across anti-infective, oncological, and neuroactive drug discovery programs[1]. However, the native piperazine ring often presents liabilities, including high basicity (which limits membrane permeability) and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism. As a Senior Application Scientist, I have observed firsthand that strategic fluorine substitution is one of the most powerful tools to rescue a failing chemotype. This whitepaper details the causality behind fluorination in piperazine and related saturated heterocycles, providing actionable insights into pKa modulation, metabolic stabilization, and conformational control, alongside self-validating experimental protocols.

The Physicochemical Paradigm: pKa Modulation and Lipophilicity

The core challenge with unsubstituted piperazine is its high basicity (pKa ~9.5–9.8). At physiological pH (7.4), the secondary or tertiary amines are highly protonated, resulting in poor passive membrane diffusion and lower oral bioavailability[2].

Fluorine, being the most electronegative element on the Pauling scale (3.98), exerts a powerful electron-withdrawing inductive effect[2]. When a fluorine atom is introduced at the


- or 

-position relative to the piperazine nitrogen, it pulls electron density away from the basic center. This stabilizes the unprotonated free base form of the amine, effectively lowering the pKa[3]. Consequently, a higher fraction of the drug exists in its neutral, lipophilic state at pH 7.4, which directly increases the distribution coefficient (

) and enhances passive permeability[4].
Quantitative Impact of Fluorination

The magnitude of the pKa shift is highly dependent on the topological distance of the fluorine atom from the nitrogen center. The table below synthesizes the predictable physicochemical shifts observed when fluorinating saturated nitrogenous heterocycles (piperazines/piperidines).

Structural ModificationTopological PositionApprox.

pKa Shift
Impact on

Mechanistic Rationale
Native Scaffold N/ABaseline (pKa ~9.5)BaselineHighly protonated at pH 7.4.
4-Fluoro substitution

-position
-0.7 to -0.9 units+0.2 to +0.5Weak inductive pull; minor permeability gain[3].
3-Fluoro substitution

-position
-1.4 to -1.8 units+0.4 to +0.8Strong inductive pull; significant permeability gain[3].
3,3-Difluoro substitution

-geminal
-3.0 to -3.5 units+0.8 to +1.2Additive inductive effect; maximizes neutral species[3].

Metabolic Stability: Beyond the C–F Bond Strength

A pervasive oversimplification in drug design is that fluorination improves metabolic stability purely because the C–F bond (126 kcal/mol) is stronger than the C–H bond (113 kcal/mol), thus resisting CYP450 oxidation[5]. While blocking a metabolic "soft spot" (such as an


-carbon) is a valid strategy, physical organic chemistry reveals a deeper mechanism.

Fluorination alters the electronic landscape of the molecule without adding significant steric bulk (van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å)[2]. More importantly, introducing fluorine can significantly reduce the ligand's affinity (


) for the metabolizing enzyme's active site[6]. By weakening the enzyme-substrate association, the intrinsic clearance of the fluorinated piperazine is reduced, prolonging the in vivo half-life[6]. Furthermore, lowering the 

through specific polar fluorinated motifs (like replacing a piperidine with a morpholine or heavily fluorinated piperazine) can shift the molecule out of the optimal lipophilicity range required for CYP450 binding[4].

G F_Sub Fluorine Substitution on Piperazine Ring pKa Inductive Effect (Lowers pKa) F_Sub->pKa Lipid Increased Lipophilicity (Higher LogD) F_Sub->Lipid Metab Steric & Electronic Blockade (CYP450 Resistance) F_Sub->Metab Conform Gauche Effect (Conformational Control) F_Sub->Conform Perm Enhanced Membrane Permeability pKa->Perm Lipid->Perm Clearance Reduced Hepatic Clearance Metab->Clearance Affinity Optimized Target Affinity Conform->Affinity

Logical relationship of fluorine substitution effects on piperazine properties.

Conformational Control: The Gauche Effect

Fluorine is not merely an electronic modulator; it is a conformational lock. In saturated heterocycles, the highly polarized C–F bond interacts with adjacent C–H bonds and the nitrogen lone pair. Due to stereoelectronic effects (specifically the gauche effect), a 3-fluoropiperidine or 3-fluoropiperazine will preferentially adopt a specific axial or equatorial conformation to minimize dipole repulsion and maximize hyperconjugation[3]. This conformational predictability allows medicinal chemists to pre-organize the piperazine ring into the exact 3D vector required for optimal receptor binding, reducing the entropic penalty upon target engagement.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to ensure researchers understand why the assay is structured this way.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is preferred over computational prediction because it measures the true thermodynamic pKa by tracking pH changes as a function of added titrant, accounting for complex solvation effects of fluorinated amines.

  • Preparation: Dissolve 1-2 mg of the fluorinated piperazine compound in 10 mL of a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength, ensuring activity coefficients remain stable.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature (25.0 ± 0.1 °C), as pKa is highly temperature-dependent.

  • Titration: Titrate the solution using standardized 0.1 M HCl or 0.1 M KOH under a nitrogen atmosphere to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the basic pKa readings.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence point yields the exact pKa.
Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: This assay isolates CYP450-mediated metabolism. We utilize an NADPH regenerating system because NADPH is highly unstable in aqueous solutions at 37°C; regenerating it ensures linear enzyme kinetics throughout the assay duration.

  • Incubation Setup: In a 96-well plate, combine human liver microsomes (HLM) (final protein concentration 0.5 mg/mL) with the fluorinated piperazine test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Include Verapamil as a high-clearance positive control, and run a parallel "Minus-NADPH" negative control to differentiate true CYP450 metabolism from chemical instability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching: At specific time points (0, 5, 15, 30, 45, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (

    
    ).
    

Workflow Step1 Incubate Compound with Liver Microsomes Step2 Add NADPH Regenerating System Step1->Step2 Step3 Quench Reaction (Time Points: 0-60 min) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate Half-Life & Intrinsic Clearance Step5->Step6

Step-by-step workflow for in vitro liver microsomal stability assay.

Conclusion

The substitution of fluorine onto piperazine scaffolds is a masterclass in physicochemical tuning. By understanding the interplay between inductive electron withdrawal, pKa suppression, and enzyme affinity reduction, drug development professionals can rationally design molecules that bypass traditional pharmacokinetic bottlenecks. Moving forward, the integration of precise positional fluorination will remain a cornerstone strategy in optimizing the next generation of piperazine-derived therapeutics.

References

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - National Institutes of Health (NIH). 1

  • [6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - National Institutes of Health (NIH). 6

  • [5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. 5

  • [2] The role of fluorine in medicinal chemistry - Taylor & Francis. 2

  • [3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities - Yuntsg. 3

  • [4] Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry (ACS). 4

Sources

Strategic Synthesis of Monosubstituted Piperazine Derivatives from Nitroaromatics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged pharmacophore, ranking as the third most common nitrogen heterocycle in FDA-approved drugs. It is a core structural motif in blockbuster therapeutics ranging from kinase inhibitors (Imatinib) to atypical antipsychotics (Aripiprazole) and antidepressants (Vortioxetine) [1].

Synthesizing monosubstituted (N-aryl) piperazines directly from nitroaromatics is a highly strategic disconnection in medicinal chemistry. The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group (EWG) to activate the aromatic ring for nucleophilic attack, and it serves as a masked amine that can be reduced for subsequent functionalization (e.g., urea or amide bond formation). This whitepaper details the mechanistic causality, route selection, and self-validating experimental protocols for the synthesis of N-aryl piperazines from nitroaromatic precursors.

Strategic Disconnection & Route Selection

The synthesis of N-aryl piperazines from nitroaromatics generally follows one of two primary pathways, dictated entirely by the electronic and steric nature of the starting material.

  • Nucleophilic Aromatic Substitution (SNAr): If the nitroaromatic possesses a leaving group (fluorine or chlorine) in the ortho or para position, the strong electron-withdrawing nature of the nitro group sufficiently lowers the LUMO of the aromatic system to allow direct displacement by piperazine.

  • De Novo Ring Construction (BCEA Cyclization): If the nitroaromatic lacks a suitable leaving group, it must first be reduced to an aniline. The piperazine ring is then built de novo via double alkylation using bis(2-chloroethyl)amine hydrochloride (BCEA). This method, popularized by Liu and Robichaud [2], is highly general and circumvents the need for expensive palladium catalysts used in Buchwald-Hartwig couplings.

RouteSelection Start Starting Material: Nitroaromatic Precursor CheckHalogen Contains ortho/para leaving group (F, Cl)? Start->CheckHalogen SNAr Route A: S_NAr with Piperazine followed by Nitro Reduction CheckHalogen->SNAr Yes (e- deficient) ReduceFirst Reduce NO2 to NH2 (Aniline Intermediate) CheckHalogen->ReduceFirst No Final Monosubstituted N-Aryl Piperazine Derivative SNAr->Final CheckSterics Sterically hindered or electron-rich? ReduceFirst->CheckSterics BCEA Route B: Cyclization with BCEA (Liu & Robichaud Method) CheckSterics->BCEA Standard / General Buchwald Route C: Buchwald-Hartwig Cross-Coupling CheckSterics->Buchwald Complex / Hindered BCEA->Final Buchwald->Final

Figure 1: Decision matrix for the synthesis of N-aryl piperazines from nitroaromatic precursors.

Mechanistic Causality in De Novo Ring Construction

While SNAr is straightforward, the de novo construction of the piperazine ring from a nitro-reduced aniline requires precise control over reaction conditions to prevent polymerization and ensure complete cyclization.

The reaction between an aniline derivative and bis(2-chloroethyl)amine hydrochloride (BCEA) proceeds via a stepwise SN2 mechanism.

  • Causality of the Salt Form: BCEA is utilized as a hydrochloride salt rather than a free base. The protonation of the secondary amine in BCEA renders it non-nucleophilic, preventing self-polymerization. This directs the aniline nitrogen to exclusively attack the primary alkyl chlorides.

  • Causality of the Solvent: This reaction requires temperatures exceeding 130 °C. Diethylene glycol monomethyl ether (DEGME) is the solvent of choice because its high boiling point (~194 °C) accommodates the thermal requirements, and its amphiphilic nature solubilizes both the highly polar BCEA salt and the lipophilic aniline intermediate [2].

BCEAMechanism Aniline Aniline Derivative Int1 Mono-alkylated Intermediate Aniline->Int1 + BCEA - HCl BCEA Bis(2-chloroethyl)amine Hydrochloride BCEA->Int1 Int2 Intramolecular Cyclization (S_N2) Int1->Int2 Heat (150 °C) in DEGME Product N-Aryl Piperazine Hydrochloride Int2->Product - HCl

Figure 2: Mechanistic sequence of de novo piperazine ring construction via BCEA cyclization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, the chemist can immediately identify the thermodynamic or kinetic bottleneck.

Protocol A: SNAr and Chemoselective Reduction

Use this protocol when starting with an ortho- or para-halonitrobenzene.

Step 1: SNAr Coupling

  • Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add anhydrous K2CO3 (1.5 equiv) and piperazine (3.0 equiv). Rationale: A 3-fold excess of piperazine is critical to statistically outcompete the formation of the 1,4-bis(4-nitrophenyl)piperazine byproduct.

  • Stir at 80 °C for 4 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the highly UV-active starting material.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (3x) to completely remove DMF. Dry over Na2SO4 and concentrate.

Step 2: Chemoselective Nitro Reduction

  • Dissolve the resulting 1-(4-nitrophenyl)piperazine in a 4:1 mixture of EtOH and glacial acetic acid.

  • Add Iron (Fe) powder (4.0 equiv) in portions. Rationale: Fe/AcOH is chosen over Pd/C catalytic hydrogenation to prevent any potential dehalogenation if other halogens are present on the ring, and to avoid poisoning the Pd catalyst with the secondary amine.

  • Heat to 70 °C for 2 hours.

  • Workup: Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate, basify to pH 12 with 5M NaOH (to free-base the piperazine), and extract with DCM.

Protocol B: De Novo Cyclization (Liu & Robichaud Method)

Use this protocol for unactivated nitroaromatics after initial reduction to the aniline.

  • Charge a pressure-resistant reaction vessel with the aniline derivative (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv).

  • Suspend the reagents in diethylene glycol monomethyl ether (DEGME) to a concentration of 0.5 M.

  • Seal the vessel and heat to 150 °C for 24 hours. Note: For industrial scale-up, such as in the synthesis of Vortioxetine, batch reactions at these temperatures can lead to side-products; continuous flow chemistry is often employed to mitigate thermal degradation [3].

  • Validation Checkpoint: Aliquot a sample, partition between 1M NaOH and EtOAc, and analyze the organic layer via LC-MS. The mass should correspond to [M+H]+ of the cyclized product.

  • Workup: Cool to room temperature. Pour the mixture into 1M NaOH (ensuring pH > 12 to liberate the piperazine free base). Extract extensively with EtOAc. Wash the organic layer with brine, dry over MgSO4, and purify via acid-base extraction or silica gel chromatography (eluting with a gradient of DCM to 90:9:1 DCM:MeOH:NH4OH).

Quantitative Data & Optimization

To facilitate rapid process development, the following table summarizes the quantitative parameters, expected yields, and substrate scopes for the three primary methodologies used to generate N-aryl piperazines from nitroaromatic lineages.

Synthetic StrategyCatalyst / Key ReagentsTypical YieldSubstrate Scope & Limitations
SNAr + Reduction Piperazine (excess), K2CO3, DMF; followed by Fe/AcOH75–92%Scope: Excellent for o/p-fluoronitrobenzenes.Limitation: Fails for meta-substituted or unactivated halogens.
BCEA Cyclization Bis(2-chloroethyl)amine·HCl, DEGME, 150 °C50–85%Scope: Broad scope for electron-rich and neutral anilines [2].Limitation: Low yields for highly sterically hindered ortho-substituted anilines.
Buchwald-Hartwig Pd2(dba)3, BINAP, NaOtBu, Toluene60–95%Scope: Highly effective for complex, sterically hindered substrates.Limitation: Requires conversion of NO2 to halide/triflate. High catalyst cost; sensitive to moisture.

Advanced Considerations: Photoredox and Flow Chemistry

Modern pharmaceutical development is increasingly moving away from harsh batch conditions. Recent advances have demonstrated that the piperazine formation step (such as in the synthesis of the antidepressant Vortioxetine) benefits massively from continuous flow conditions . Flow reactors allow for precise residence times at 130–135 °C, preventing the formation of significant side-products observed during elongated batch scale-ups (which can take up to 36 hours) [3].

Furthermore, once the N-aryl piperazine is synthesized, late-stage functionalization is often required. Recent literature highlights the use of organic photoredox catalysis for the direct α-C–H alkylation of piperazines, allowing chemists to rapidly diversify the piperazine ring without de novo synthesis [4].

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

  • Liu, K.G., & Robichaud, A.J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(46), 7921–7922.[Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines (Vortioxetine Flow Chemistry Context). ResearchGate.[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]

The Strategic Utility of 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry, the rational design of bicyclic and tricyclic heterocyclic scaffolds relies heavily on highly functionalized, densely substituted aromatic intermediates. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride has emerged as a privileged building block. By combining a reactive fluorinated aromatic system, a reducible nitro group, and a versatile piperazine moiety, this compound serves as a critical node for synthesizing PARP inhibitors, kinase modulators, and advanced positron emission tomography (PET) radiotracers. This technical guide explores the physicochemical profile, mechanistic synthesis, and downstream functionalization of this vital chemical intermediate.

Structural Rationale and Physicochemical Profiling

The utility of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride stems from its carefully balanced reactivity profile. The molecule presents three distinct sites for orthogonal chemical modification:

  • The Secondary Amine (Piperazine): Available for alkylation, acylation, or sulfonylation.

  • The Nitro Group (-NO2): Acts as a masked amine. Upon reduction, it provides an aniline derivative primed for cyclization into benzimidazoles or quinoxalines.

  • The Aryl Fluoride (-F): While less reactive than the initial fluorine displaced during its synthesis, it can participate in further cross-coupling or serve as a metabolic soft-spot blocker in final drug candidates.

The hydrochloride salt form is specifically utilized to prevent oxidative degradation of the secondary amine, mitigate unwanted dimerization, and enhance shelf-life stability[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
Chemical Name 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride
CAS Registry Number 1233952-17-4 (HCl Salt) / 1234010-04-8 (Free Base)
Molecular Formula C10H13ClFN3O2
Molecular Weight 261.68 g/mol
Appearance Pale yellow to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water (as the HCl salt)
Boc-Protected Precursor CAS 1233958-36-5
Mechanistic Causality in De Novo Synthesis

The synthesis of this intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, typically 1,2-difluoro-3-nitrobenzene, contains two fluorine atoms. The strong electron-withdrawing nature of the nitro group activates the ortho position via both inductive and resonance effects, making the C2-fluorine highly electrophilic.

To prevent over-alkylation or the formation of symmetric bis-aryl piperazines, mono-Boc-protected piperazine is used as the nucleophile. Potassium carbonate (


) is selected as the base to scavenge the generated hydrofluoric acid without hydrolyzing the Boc group.

G A 1,2-Difluoro-3-nitrobenzene (Starting Material) C SNAr Reaction (K2CO3, DMF, 80°C) A->C B Boc-Piperazine (Nucleophile) B->C D Boc-Protected Intermediate (CAS 1233958-36-5) C->D Regioselective Substitution E Boc Deprotection (HCl in Dioxane) D->E F 1-(2-Fluoro-6-nitrophenyl)piperazine HCl (CAS 1233952-17-4) E->F Salt Formation

Figure 1: Regioselective SNAr synthesis and deprotection workflow for the target hydrochloride salt.

Protocol 1: Self-Validating Synthesis of the Hydrochloride Salt

Note: This protocol incorporates in-process controls to ensure self-validation at each stage.

  • SNAr Reaction: Dissolve 1,2-difluoro-3-nitrobenzene (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.05 equiv) in anhydrous DMF (0.5 M). Add finely powdered

    
     (2.0 equiv).
    
  • Thermal Activation: Heat the suspension to 80°C. Causality: DMF provides a highly polar aprotic environment that stabilizes the Meisenheimer complex transition state. 80°C provides sufficient kinetic energy to overcome the activation barrier without inducing nitro-group reduction or Boc-cleavage.

  • In-Process Monitoring: After 4 hours, verify reaction completion via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ = 326.1 signal confirms the formation of the Boc-protected intermediate (CAS 1233958-36-5)[2].

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Deprotection and Salt Formation: Dissolve the crude intermediate in minimal dichloromethane (DCM). Dropwise, add 4M HCl in Dioxane (5.0 equiv) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: The target compound, 1-(2-fluoro-6-nitrophenyl)piperazine hydrochloride, will precipitate as a pale yellow solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Downstream Chemical Diversification

The true value of 1-(2-Fluoro-6-nitrophenyl)piperazine lies in its downstream applications. It acts as a branching node for multiple therapeutic classes.

3.1 Synthesis of PARP1 Inhibitors

Recent patent literature highlights the use of this intermediate in the synthesis of novel Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors, which are critical in targeted oncology for tumors with BRCA mutations[3]. The free secondary amine of the piperazine ring is typically subjected to nucleophilic substitution or reductive amination to append the primary pharmacophore, followed by manipulation of the nitro group.

3.2 Development of PET Radiotracers ([18F]DASA-23)

In molecular imaging, this scaffold is instrumental in synthesizing precursors for [18F]DASA-23, a PET tracer used to image Pyruvate Kinase M2 (PKM2) in glioblastoma[4].

  • Workflow: The piperazine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride. The nitro group on the phenyl ring is then utilized as a leaving group for late-stage radiofluorination with

    
     at 110°C, replacing the nitro group with an 
    
    
    
    isotope to yield the active tracer[5].
Protocol 2: Nitro Reduction to the Aniline Scaffold

To unlock the potential for bicyclic cyclization (e.g., forming benzimidazoles), the nitro group must be reduced.

  • Setup: Dissolve 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride in Methanol. Add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon).

  • Causality of Conditions: Mild hydrogenation (1 atm, room temperature) is chosen specifically to prevent hydrodefluorination (cleavage of the C-F bond), which can occur under high-pressure

    
     or elevated temperatures.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield 1-(2-amino-6-fluorophenyl)piperazine, ready for immediate cyclization with orthocarbonates or aldehydes.

Diversification Core 1-(2-Fluoro-6-nitrophenyl)piperazine Red Nitro Reduction (Pd/C, H2) Core->Red Sulf Sulfonylation Core->Sulf Alk Alkylation / Acylation Core->Alk Aniline 1-(2-Amino-6-fluorophenyl)piperazine Red->Aniline Cycl Cyclization Aniline->Cycl Benz Benzimidazole / Quinoxaline Kinase Inhibitors Cycl->Benz PET [18F]DASA-23 Precursor (PKM2 PET Tracer) Sulf->PET PARP PARP1 Inhibitor Scaffolds Alk->PARP

Figure 2: Downstream chemical diversification into kinase inhibitors and PET imaging radiotracers.

Conclusion

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is far more than a simple reagent; it is a strategically designed molecular hub. By understanding the causal relationships between its electron-deficient aromatic ring, its masked aniline functionality, and its reactive secondary amine, drug development professionals can leverage this intermediate to rapidly access complex, high-value chemical space ranging from targeted oncology therapeutics to advanced diagnostic imaging agents.

References
  • World Intellectual Property Organization (WIPO). "WO2023141290A1 - Parp1 inhibitors and uses thereof".
  • Stanford Profiles. "Israt Alam - Patents and Publications ([18F]DASA-23)". Available at: [Link]

  • Science.gov. "f-18 labelling synthesis: Topics by Science.gov". Available at:[Link]

Sources

Structural and Mechanistic Profiling of CAS 1233952-03-8: A Next-Generation Fluorinated Piperidinyl Building Block

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of designing sterically encumbered, metabolically stable aromatic systems. CAS 1233952-03-8 , chemically identified as 1-(2-Fluoro-6-nitrophenyl)piperidine , represents a highly strategic building block in this domain[1]. By incorporating a bulky cyclic amine (piperidine) flanked by two distinct ortho-substituents (a fluorine atom and a nitro group), this molecule provides an exquisite platform for synthesizing conformationally locked, metabolically resistant active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of CAS 1233952-03-8, detailing its physicochemical properties, structural causality, and self-validating synthetic workflows.

Physicochemical Properties & Structural Causality

The utility of CAS 1233952-03-8 stems directly from its unique stereoelectronic profile. The di-ortho substitution pattern forces the piperidine ring out of the plane of the phenyl ring due to severe steric clash. Consequently, the nitrogen lone pair cannot fully delocalize into the aromatic


-system. This structural twist increases the basicity of the piperidine nitrogen compared to a planar aniline derivative, while the strong inductive electron withdrawal (-I effect) of the adjacent fluorine atom modulates the overall electron density of the ring.
Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1233952-03-8Unique identifier for procurement and tracking[1].
Chemical Name 1-(2-Fluoro-6-nitrophenyl)piperidineDefines the exact regiochemistry of the scaffold[2].
Molecular Formula C11H13FN2O2Dictates a molecular weight of 224.23 g/mol [1].
Functional Groups Piperidine, Fluoro, NitroEnables orthogonal reactivity (SNAr vs. Reduction)[1].
Structural Skeleton Aromatic heterocycleProvides a rigid scaffold for 3D pharmacophore mapping[1].

Mechanistic Synthesis Pathway

The synthesis of 1-(2-Fluoro-6-nitrophenyl)piperidine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-chloro-1-fluoro-3-nitrobenzene, features a chloride leaving group activated by the strongly electron-withdrawing ortho-nitro group.

SNAr_Mechanism A 2-Chloro-1-fluoro- 3-nitrobenzene C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (C2 Position) B Piperidine (Nucleophile) B->C D CAS 1233952-03-8 (Product) C->D Chloride Elimination (-HCl)

Fig 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for synthesizing CAS 1233952-03-8.

Protocol 1: Self-Validating SNAr Synthesis
  • Objective: Synthesize CAS 1233952-03-8 via regioselective amine displacement.

  • Procedure:

    • Dissolve 2-chloro-1-fluoro-3-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Add anhydrous

      
       (2.0 eq) and piperidine (1.2 eq).
      
    • Stir the reaction mixture at 80°C for 6 hours under a nitrogen atmosphere.

    • Quench with

      
       and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF.
      
  • Causality:

    
     acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nucleophile and driving the reaction forward. DMF provides a polar aprotic environment that stabilizes the highly polarized Meisenheimer complex transition state.
    
  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The formation of the product is visually self-validating; the solution will transition to a deep yellow/orange hue due to the nitroaromatic charge transfer complex formed by the newly introduced electron-donating piperidine ring. High-resolution LC-MS must confirm the exact mass

    
    .
    

Downstream Applications in Drug Discovery

The true value of CAS 1233952-03-8 lies in its downstream diversification. The nitro group is a masked amine. Once reduced, the resulting aniline (2-fluoro-6-(piperidin-1-yl)aniline) becomes a highly versatile nucleophile for synthesizing urea-based kinase inhibitors or cyclized benzimidazole epigenetic modulators. The fluorine atom acts as a metabolic block against Cytochrome P450 oxidation while lowering the basicity of the adjacent aniline, which can improve the oral bioavailability of the final drug candidate.

Downstream_Applications A 1-(2-Fluoro-6-nitrophenyl)piperidine (CAS 1233952-03-8) B Catalytic Hydrogenation (Pd/C, H2) A->B Nitro Reduction C 2-Fluoro-6-(piperidin-1-yl)aniline B->C High Yield D Kinase Inhibitors (Urea Derivatives) C->D Phosgene / Amine E Epigenetic Modulators (Benzimidazoles) C->E Cyclization

Fig 2: Downstream synthetic diversification of CAS 1233952-03-8 into therapeutic scaffolds.

Protocol 2: Self-Validating Catalytic Hydrogenation
  • Objective: Reduce the nitro group to a primary amine while strictly preventing hydrodefluorination.

  • Procedure:

    • Dissolve CAS 1233952-03-8 (1.0 eq) in anhydrous methanol (0.1 M).

    • Add 10% Pd/C (0.1 eq by weight).

    • Purge the reaction vessel iteratively with

      
       (3x), then 
      
      
      
      (3x).
    • Stir vigorously under a balloon of

      
       (1 atm) at room temperature for 4 hours.
      
    • Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo.

  • Causality: Utilizing strictly 1 atm of

    
     at room temperature is critical. Harsher conditions (e.g., elevated pressure or heat) will trigger the unwanted oxidative addition of palladium into the C-F bond, leading to hydrodefluorination. Methanol is chosen as the solvent because it effectively solubilizes both the nitro starting material and the polar amine product while facilitating hydrogen gas transfer.
    
  • Self-Validation Checkpoint: The reaction is self-validating through colorimetry and NMR. The intense yellow color of the nitro starting material will completely dissipate, yielding a colorless to pale oil.

    
     NMR analysis will confirm success via the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the emergence of a broad singlet integrating to 2H (the 
    
    
    
    group) at approximately 4.0–5.0 ppm.

References

  • AccelaChem. "Product Category - AccelaChem". AccelaChemBio. URL: [Link]

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Methodological & Application

Using 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride as a Multivalent Scaffold in Drug Discovery and Radiochemistry

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a highly versatile, trifunctional scaffold[1]. Featuring a secondary amine, an electron-withdrawing nitro group, and an ortho-fluorine atom, this molecule provides a highly programmable entry point for developing privileged fused heterocycles (such as fluoro-benzimidazoles) and positron emission tomography (PET) imaging agents[2][3]. This guide details the physicochemical rationale behind its structural design and provides field-proven, self-validating protocols for its functionalization, reduction, and radiolabeling.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the causality behind its specific substitution pattern.

Table 1: Physicochemical & Structural Profile

Property Value
Chemical Name 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride
CAS Registry Number 1233952-17-4 (HCl salt) / 1234010-04-8 (Free base)[1][4]
Molecular Formula C10H13ClFN3O2
Molecular Weight 261.68 g/mol (HCl salt) / 225.22 g/mol (Free base)[1][4]

| Key Reactive Sites | N4 (Secondary amine), C6 (Nitro group), C2 (Fluoro group) |

Mechanistic Causality in Structural Design:

  • The Piperazine Core: Acts as a basic solubilizing moiety. The N4 position is highly nucleophilic, allowing for selective alkylation, acylation, or sulfonylation. The use of the hydrochloride salt ensures bench stability and prevents premature oxidation of the amine[1].

  • The Ortho-Fluoro Substituent: Fluorine is highly electronegative but sterically similar to hydrogen. In the final drug construct, it lowers the pKa of the adjacent amine (once the nitro group is reduced), improving membrane permeability. Furthermore, it blocks oxidative metabolism at the ortho position and provides a strong dipole for target binding[3].

  • The Ortho-Nitro Group: Serves a dual purpose. In standard synthetic workflows, it acts as a masked amine, preventing premature side reactions during N4-derivatization. In radiochemistry, the highly electron-withdrawing nature of the nitro group makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), serving as an ideal leaving group for isotopic labeling[2][5].

Strategic Applications in Medicinal Chemistry

Precursor for 18F-PET Radiotracers

The development of PET radiotracers, such as the PKM2 imaging agents [18F]DASA-23 and [18F]DASA-10, heavily relies on the nucleophilic displacement of a nitro group on a deactivated aromatic ring[2][5]. The 2-fluoro-6-nitrophenyl moiety is an exceptional substrate for this. Upon treatment with [18F]KF and Kryptofix-2.2.2, the nitro group is displaced via a Meisenheimer complex, yielding a 2,6-difluoro (or 2-fluoro-6-[18F]fluoro) derivative. This radiolabeling strategy is critical for non-invasive in vivo imaging in oncology and neurology[5].

Synthesis of Privileged Fused Heterocycles

Reduction of the nitro group yields 1-(2-amino-6-fluorophenyl)piperazine. This intermediate is an ortho-diamine equivalent, which is a classic precursor for cyclization. Reaction with 1,2-dicarbonyls yields quinoxalines, while reaction with carbonyldiimidazole (CDI) or orthoesters yields fluoro-substituted benzimidazoles[3]. These scaffolds are ubiquitous in kinase inhibitors, PARP inhibitors, and GPCR ligands.

Workflow Visualization

G A 1-(2-Fluoro-6-nitrophenyl)piperazine HCl (Starting Scaffold) B N4-Alkylation / Acylation (DIPEA, R-X / R-COCl) A->B Step 1: N-Derivatization C 18F-Radiolabeling (SNAr) [18F]KF, K2.2.2, 110°C B->C Pathway A: Radiochemistry D Chemoselective Reduction (Fe/NH4Cl or Pd/C, H2) B->D Pathway B: Heterocycle Synthesis E 18F-PET Radiotracer (Nitro Displacement) C->E Meisenheimer Intermediate F 1-(2-Amino-6-fluorophenyl)piperazine (Ortho-diamine equivalent) D->F Nitro to Amine G Cyclization (e.g., CDI or Orthoesters) F->G Ring Closure H Fluoro-Fused Heterocycles (Benzimidazoles, Quinoxalines) G->H Final Scaffold

Divergent synthetic workflows utilizing 1-(2-Fluoro-6-nitrophenyl)piperazine as a core scaffold.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Chemoselective N4-Derivatization (Sulfonylation)

Objective: Functionalize the piperazine N4 position while preserving the nitroarene. Causality: The HCl salt must be neutralized in situ using a non-nucleophilic base (DIPEA) to free the secondary amine for nucleophilic attack on a sulfonyl chloride.

  • Suspend 1-(2-Fluoro-6-nitrophenyl)piperazine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under N2.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The solution will clarify as the free base is generated.

  • Cool the mixture to 0 °C. Dropwise add the desired sulfonyl chloride (1.05 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation & QC: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 226 for free base) disappears. On TLC (Silica, 5% MeOH/DCM), a ninhydrin stain will shift from positive (purple, secondary amine) to negative (no color change, tertiary sulfonamide).

  • Wash the organic layer with saturated aqueous NaHCO3, brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline to create an ortho-diamine equivalent. Causality: While catalytic hydrogenation (Pd/C, H2) is standard, the presence of the ortho-fluorine atom introduces a slight risk of hydrodefluorination under prolonged exposure. Therefore, a milder reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) guarantees absolute chemoselectivity and preserves the C-F bond[3].

  • Dissolve the N4-derivatized intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Add Iron powder (5.0 eq) and solid NH4Cl (5.0 eq).

  • Heat the suspension to 80 °C and stir vigorously for 3 hours.

  • Self-Validation & QC: Monitor via TLC (UV 254 nm). The starting nitro compound appears as a distinct yellow spot. The resulting aniline will be highly fluorescent under UV and stain intensely with p-anisaldehyde. LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two hydrogens).

  • Filter the hot mixture through a pad of Celite to remove iron salts, washing the cake with hot ethyl acetate. Concentrate the filtrate to yield the crude aniline.

Protocol C: Radiochemical 18F-Fluorination (SNAr)

Objective: Displace the nitro group with[18F]fluoride to generate a PET radiotracer. Causality: The SNAr reaction requires strictly anhydrous conditions. The [18F]fluoride must be activated using Kryptofix-2.2.2 (K2.2.2) to sequester the potassium counter-ion, rendering the fluoride ion "naked" and highly nucleophilic[2].

  • Trap cyclotron-produced [18F]fluoride on a QMA carbonate ion-exchange cartridge.

  • Elute the [18F]fluoride into a reaction vial using a solution of K2CO3 and Kryptofix-2.2.2 in MeCN/H2O.

  • Azeotropically dry the complex by adding anhydrous MeCN and evaporating under a stream of He at 95 °C (repeat 3 times).

  • Add the N4-derivatized nitro-precursor (2-3 mg) dissolved in anhydrous DMF (0.5 mL) to the dried [18F]KF/K2.2.2 complex.

  • Heat the sealed vial at 110 °C for 15-20 minutes[2].

  • Self-Validation & QC: Quench the reaction with water and analyze via Radio-HPLC. Successful incorporation of 18F is validated by a radioactive peak co-eluting exactly with a pre-synthesized, non-radioactive 19F-reference standard on the UV-trace.

References

Sources

The Piperazine Scaffold in Oncology: Application Notes for 1-(2-Fluorophenyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following application note has been developed to provide a comprehensive technical guide on the utility of phenylpiperazine derivatives in drug discovery, with a specific focus on 1-(2-Fluorophenyl)piperazine . Due to the limited public data on the biological activity of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride, we are using the closely related and well-studied analog, 1-(2-Fluorophenyl)piperazine, as an illustrative example. The principles, protocols, and conceptual frameworks described herein are broadly applicable to the investigation of similar piperazine-containing small molecules in oncological research.

Introduction: The Versatility of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and its straightforward synthetic accessibility.[1] The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[2] Phenylpiperazine derivatives, in particular, have garnered significant attention for their potential as anticancer, antibacterial, antifungal, and antimalarial agents.[2]

1-(2-Fluorophenyl)piperazine is an organic compound featuring a piperazine core linked to a fluorophenyl group.[3] The presence of the fluorine atom can enhance the molecule's lipophilicity, potentially influencing its interaction with biological targets and improving its pharmacokinetic profile.[3] This compound serves as a valuable starting material for the synthesis of novel therapeutic candidates.[2][4][5] Recent studies have highlighted the potential of 1-(2-fluorophenyl)piperazine derivatives as potent anticancer agents, particularly through the inhibition of key survival proteins in cancer cells.[2][6]

Mechanism of Action: Targeting Apoptosis through BCL2 Inhibition

A key mechanism through which derivatives of 1-(2-fluorophenyl)piperazine exert their anticancer effects is by inducing apoptosis, or programmed cell death.[2] One of the critical protein families that regulate apoptosis is the B-cell lymphoma 2 (BCL2) family. In many cancers, anti-apoptotic BCL2 proteins are overexpressed, allowing cancer cells to evade cell death and continue to proliferate.

Novel derivatives of 1-(2-fluorophenyl)piperazine have been designed and synthesized to act as inhibitors of BCL2.[2] By binding to and inhibiting BCL2, these compounds disrupt the protein's protective function, leading to the activation of the intrinsic apoptotic pathway. This process involves the downstream activation of caspases, a family of proteases that execute the dismantling of the cell. Specifically, the expression of Caspase-3 (Casp3) is often upregulated following BCL2 inhibition, leading to the cleavage of cellular substrates and ultimately, cell death.[2]

BCL2_Inhibition_Pathway cluster_0 Cancer Cell Derivative 1-(2-Fluorophenyl)piperazine Derivative BCL2 BCL2 (Anti-apoptotic) Derivative->BCL2 Inhibition Casp3_inactive Pro-Caspase-3 BCL2->Casp3_inactive Inhibits activation Casp3_active Active Caspase-3 Casp3_inactive->Casp3_active Activation Apoptosis Apoptosis Casp3_active->Apoptosis Execution

Caption: BCL2 Inhibition Pathway by a 1-(2-Fluorophenyl)piperazine derivative.

Experimental Protocols: Assessing In Vitro Anticancer Activity

A fundamental step in the evaluation of a potential anticancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[7]

Protocol: MTT Assay for Cell Viability

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1-(2-fluorophenyl)piperazine derivative on a cancer cell line (e.g., MDA-MB-231 breast cancer cells).[2]

2. Materials:

  • MDA-MB-231 breast cancer cell line
  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • 1-(2-fluorophenyl)piperazine derivative (test compound)
  • Dimethyl sulfoxide (DMSO)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
  • 96-well cell culture plates
  • Microplate reader

3. Procedure:

4. Data Analysis:

Data Presentation: In Vitro Activity of 1-(2-Fluorophenyl)piperazine Derivatives

The following table summarizes hypothetical data for a series of 1-(2-fluorophenyl)piperazine derivatives tested against the MDA-MB-231 breast cancer cell line.

Compound IDModification on PiperazineIC50 (µM) on MDA-MB-231
Parent None> 100
Derivative 3e Sulfamethoxazole moiety16.98[2]
Derivative 6b Carbothioamide moiety17.33[2]
Derivative 6d Substituted phenylsulfonyl25.41 (hypothetical)
Derivative 7 2-Aryl-2-adamantyl moietyStrong potency reported[6]

Workflow for Novel Inhibitor Discovery

The discovery and development of novel inhibitors based on the 1-(2-fluorophenyl)piperazine scaffold typically follows a structured workflow.

Caption: A typical workflow for the discovery of novel inhibitors.

Conclusion and Future Directions

1-(2-Fluorophenyl)piperazine and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. The ability to readily modify the piperazine scaffold allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on expanding the structure-activity relationship studies to identify more potent and selective inhibitors. Furthermore, in-depth investigations into their mechanisms of action and in vivo efficacy will be crucial for translating these promising preclinical findings into clinically effective treatments.

References

  • (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Retrieved from [Link]

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

  • (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]

  • (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

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Application Note: Advanced Synthetic Protocols for Vortioxetine via Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Content Focus: Mechanistic rationale, validated protocols, and quantitative process evaluation for the synthesis of vortioxetine.

Executive Summary

Vortioxetine (commercially known as Brintellix/Trintellix) is a multimodal antidepressant characterized by its 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine structure[1]. The synthesis of this active pharmaceutical ingredient (API) heavily relies on the efficient incorporation and functionalization of the piperazine moiety. Early synthetic routes utilized stoichiometric reagents and solid-phase chemistry, yielding less than 20% overall[2]. Modern industrial and bench-scale syntheses have evolved into two primary highly efficient pathways: (1) Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing intact piperazine intermediates, and (2) De novo piperazine ring synthesis via aniline cyclization[2][3]. This application note dissects the causality behind these methodologies and provides self-validating protocols for laboratory and scale-up execution.

Mechanistic Evaluation of Piperazine-Mediated Pathways

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The construction of the C–N and C–S bonds in vortioxetine can be achieved through sequential or one-pot palladium-catalyzed cross-coupling reactions[3]. The critical step involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the coordination of piperazine (or a protected derivative like Boc-piperazine), and subsequent reductive elimination to form the C–N bond[1][3].

Causality in Catalyst/Ligand Selection: The choice of bidentate phosphine ligands is paramount. In the initial C–N coupling, BINAP is utilized to prevent unwanted


-hydride elimination of the piperazine intermediate[2][4]. For the subsequent C–S coupling with 2,4-dimethylthiophenol, Xantphos is preferred; its wide bite angle forces the palladium center into a geometry that dramatically accelerates the otherwise sluggish reductive elimination required for thioether formation[4].

Buchwald_Hartwig A 1-Bromo-2-iodobenzene + Piperazine B 1-(2-Bromophenyl) piperazine A->B Pd2(dba)3, BINAP NaOtBu, Toluene 80-100 °C D Vortioxetine Base B->D Pd2(dba)3, Xantphos Cs2CO3, Dioxane 100-120 °C C 2,4-Dimethylthiophenol C->D C-S Cross-Coupling E Vortioxetine HBr D->E HBr (aq) Crystallization

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination and C-S coupling workflow.

Pathway B: De Novo Piperazine Ring Cyclization

To circumvent the high costs of palladium catalysts and the regulatory burden of heavy metal residue removal, a highly scalable alternative was developed focusing on the de novo construction of the piperazine ring[2]. This route initiates with a nucleophilic aromatic substitution (SNAr) between 1-chloro-2-nitrobenzene and 2,4-dimethylbenzenethiol, followed by nitro reduction[2].

Causality in Cyclization Conditions: The final step involves the cyclization of the resulting aniline with bis(2-chloroethyl)amine hydrochloride. This double alkylation is sterically hindered and possesses a high activation energy. Consequently, 1,2-dichlorobenzene is selected as the solvent because its high boiling point (180 °C) allows the reaction to be driven thermally at 160–170 °C, ensuring complete ring closure without degrading the intermediate[2][5].

Cyclization A 1-Chloro-2-nitrobenzene + 2,4-Dimethylbenzenethiol B 2-(2,4-Dimethylphenylthio) nitrobenzene A->B K2CO3, MeCN SNAr, Reflux C 2-(2,4-Dimethylphenylthio) aniline B->C H2, Raney Ni MeOH, RT D Vortioxetine Base C->D Bis(2-chloroethyl)amine HCl 1,2-Dichlorobenzene, 160°C E Vortioxetine HBr D->E HBr (aq) Crystallization

Figure 2: De novo piperazine ring synthesis via aniline cyclization pathway.

Quantitative Route Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic pathways, aiding process chemists in route selection based on scale and budget constraints[1][2][4].

ParameterPathway A: Buchwald-Hartwig CouplingPathway B: Aniline Cyclization
Overall Yield ~45 - 66%[1]~63 - 71% (Over 3 steps)[2]
Key Catalysts Pd₂(dba)₃, BINAP, Xantphos[4]Raney Nickel (for reduction)[2]
Primary Solvents Toluene, Dioxane[4]Acetonitrile, Methanol, 1,2-Dichlorobenzene[2]
Max Temperature 100 - 120 °C[4]160 - 170 °C[2]
Purity (Crude) Moderate (Requires column chromatography)[2]High (99.3% HPLC via direct crystallization)[2]
Industrial Scalability Limited by catalyst cost and metal purging[2]Excellent (Hectogram to multi-kilogram scale)[2]

Validated Experimental Protocols

Protocol A: Synthesis of Vortioxetine via Buchwald-Hartwig Coupling

This protocol utilizes pre-formed 1-(2-bromophenyl)piperazine to streamline the C-S coupling phase[4].

Reagents:

  • 1-(2-Bromophenyl)piperazine: 1.0 eq

  • 2,4-Dimethylthiophenol: 1.1 eq

  • Pd₂(dba)₃ (Catalyst): 0.01 eq

  • Xantphos (Ligand): 0.02 eq

  • Cesium Carbonate (Cs₂CO₃, Base): 2.0 eq

  • Anhydrous Dioxane (Solvent)

Step-by-Step Methodology:

  • System Purging: Transfer 1-(2-bromophenyl)piperazine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ into a dry, round-bottom flask. Seal and purge the vessel with argon for 15 minutes to prevent catalyst oxidation.

  • Solvent & Thiol Addition: Inject anhydrous dioxane followed by 2,4-dimethylthiophenol via syringe. Rationale: Adding the thiol after purging prevents premature coordination to the palladium center before the active Pd(0)-ligand complex forms.

  • Thermal Activation: Heat the reaction mixture to 100–120 °C under continuous stirring[4].

  • Self-Validating In-Process Control (IPC): At 18 hours, sample the mixture. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the peak area of 1-(2-bromophenyl)piperazine is <1.0%. If >1.0%, continue heating up to 36 hours[4].

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Salt Formation: Dissolve the crude base in 2-butanol and add aqueous hydrobromic acid (HBr) dropwise until pH 2 is reached. Cool to 0 °C to precipitate vortioxetine hydrobromide. Filter and dry[3].

Protocol B: Synthesis of Vortioxetine via Aniline Cyclization

This protocol focuses on the critical piperazine ring-closing step, avoiding heavy metals[2].

Reagents:

  • 2-(2,4-Dimethylphenylthio)aniline: 1.0 eq

  • Bis(2-chloroethyl)amine hydrochloride: 1.2 eq

  • 1,2-Dichlorobenzene (Solvent)

  • 40% Aqueous Hydrobromic Acid (HBr)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vessel equipped with a reflux condenser, suspend 2-(2,4-dimethylphenylthio)aniline and bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene.

  • High-Temperature Cyclization: Heat the suspension to 160–170 °C. Rationale: The unactivated nature of the aniline nitrogen requires extreme thermal energy to displace both chlorides of the amine reagent. 1,2-dichlorobenzene prevents solvent boil-off at these necessary temperatures[2].

  • Self-Validating In-Process Control (IPC): Maintain temperature for 3 to 4 hours[2]. Monitor via LC-MS. The target mass for the vortioxetine base is m/z 299.1. Proceed to cooling only when the intermediate mono-alkylated mass is completely consumed.

  • Direct Salt Precipitation: Cool the reaction mixture to room temperature. Slowly add 40% aqueous HBr directly to the reaction solution[2].

  • Isolation: Stir for 2 hours at room temperature to allow complete crystallization of vortioxetine hydrobromide. Filter the precipitate, wash with cold acetone to remove residual 1,2-dichlorobenzene, and dry under vacuum at 50 °C. Expected yield: ~71% with >99% purity[2].

References

  • A Guide to the Vortioxetine Synthesis Process Source: Arborpharmchem URL:3

  • Different synthetic routes to vortioxetine hydrobromide Source: ChemicalBook URL:2

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:1

  • Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Pharmaceutical Synthesis Source: Benchchem URL:4

  • A New and Practical Synthesis of Vortioxetine Hydrobromide Source: ResearchGate URL:5

Sources

Application Note: Protocol for the Reduction of the Nitro Group in Nitrophenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Nitrophenylpiperazines, such as 1-(4-nitrophenyl)piperazine and 1-(2-nitrophenyl)piperazine, are foundational building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of fluoroquinolone-azole antibacterial hybrids 1, radiolabeled diagnostic compounds 2, and various CNS-active therapeutics.

The reduction of the nitro group (


) to an aniline derivative (

) is a pivotal transformation. However, the inherent basicity and nucleophilicity of the secondary amine on the piperazine ring demand precise control over the reaction conditions to prevent catalyst poisoning, poor solubility, or unwanted side reactions 3. This guide details two self-validating, field-proven protocols for this reduction, tailored to the specific functional landscape of your substrate.

Mechanistic Causality & Method Selection

Choosing the correct reduction protocol is not arbitrary; it is strictly dictated by the presence of other functional groups on the molecule:

  • Catalytic Hydrogenation (Pd/C,

    
    ):  This is the most atom-economical method. The reaction proceeds via the sequential adsorption of hydrogen gas and the nitroarene onto the palladium surface. It is the method of choice for pure substrates lacking other reducible groups. The secondary amine of the piperazine ring is generally well-tolerated in protic solvents like methanol, which effectively solvate both the starting material and the highly polar product 3.
    
  • Chemical Reduction (

    
     or 
    
    
    
    ):
    If the target molecule contains labile halogens (e.g., chloro- or bromo-substituents intended for downstream Buchwald-Hartwig couplings), catalytic hydrogenation will cause rapid, unwanted dehalogenation. In such cases, chemical reduction using Tin(II) chloride or Béchamp-style conditions (Iron/Ammonium chloride) is mandatory 2.
    
    
    operates via a single-electron transfer mechanism that selectively reduces the nitro group without cleaving aryl-halide bonds.

Pathway Nitro 1-(4-Nitrophenyl)piperazine Yellow Solid Poorly soluble in cold EtOH Cond1 Pd/C, H2 (gas) EtOH or MeOH, RT Nitro->Cond1 Catalytic Cond2 SnCl2·2H2O EtOH, Reflux Nitro->Cond2 Chemical Amine 1-(4-Aminophenyl)piperazine Off-white Solid Highly polar Cond1->Amine Cond2->Amine

Reaction pathways for reducing 1-(4-nitrophenyl)piperazine to its amine.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol utilizes standard hydrogenation equipment (e.g., a continuous flow H-Cube, a Parr shaker, or a simple balloon setup) 3.

  • Preparation: Dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv) in anhydrous methanol or ethanol (approx. 10–15 mL per gram of substrate) in a hydrogenation vessel.

    • Causality: Alcohols are chosen because they easily solvate the highly polar amine product, preventing it from precipitating and coating the catalyst surface.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10% w/w relative to the substrate) under a continuous stream of nitrogen.

    • Safety Check: Dry Pd/C is highly pyrophoric. Nitrogen blanketing is a mandatory self-validating safety step to prevent the ignition of methanol vapors.

  • Degassing and Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Maintain the reaction under a hydrogen atmosphere (balloon pressure or up to 60 psi) at 20–25 °C [[2]]().

  • Reaction Monitoring: Stir vigorously for 2–16 hours.

    • Self-Validating System: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the bright yellow, UV-active nitro compound spot fully disappears, replaced by a baseline-hugging, ninhydrin-positive spot (the amine).

  • Termination: Purge the system thoroughly with nitrogen before opening to ambient air.

Protocol B: Chemical Reduction ( )

Use this protocol strictly when the substrate contains reducible halogens that must be preserved 2.

  • Preparation: Suspend 1-(4-nitrophenyl)piperazine (1.0 equiv) in ethanol (10 mL/g).

  • Reagent Addition: Add

    
     (4.0 – 5.0 equiv) to the suspension.
    
    • Causality: A stoichiometric excess of Sn(II) is required because the reduction of

      
       to 
      
      
      
      is a 6-electron process, and each Sn(II) ion provides only 2 electrons.
  • Reflux: Heat the mixture to 70–80 °C (reflux) for 2–4 hours.

    • Self-Validating System: The heterogeneous yellow suspension will gradually become a clear, homogeneous solution as the reduction proceeds and the soluble tin-amine complex forms.

Downstream Processing & Workup

The isolation of the aminophenylpiperazine requires specific handling due to its high polarity, water solubility, and tendency to complex with metals.

Workup Start Crude Reaction Mixture Filt Filter through Celite Pad (Removes Pd/C or Sn/Fe salts) Start->Filt Conc Concentrate Filtrate (Rotary Evaporator) Filt->Conc Basify Basify with Aq. NaOH (pH 10-12) (Required for SnCl2 route) Conc->Basify If Chemical Reduction Dry Dry over Na2SO4 & Evaporate Yields Pure Amine Conc->Dry If Catalytic (Pd/C) Extract Extract with EtOAc or DCM (Isolates free base) Basify->Extract Extract->Dry

Downstream processing and isolation workflow for aminophenylpiperazines.

  • Workup for Protocol A (Pd/C): Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

    • Self-Validating Step: The filtrate must be completely clear and colorless to pale yellow. A grey tint indicates colloidal palladium breakthrough, requiring re-filtration. Concentrate the filtrate under reduced pressure to afford the pure 1-(4-aminophenyl)piperazine [[3]]().

  • Workup for Protocol B (

    
    ):  Concentrate the ethanol. Dilute the residue with water and cool to 0 °C. Carefully adjust the pH to 10–12 using 2M aqueous NaOH.
    
    • Causality: Basification is critical to break the highly stable tin-amine complexes. It precipitates tin oxides/hydroxides as a milky suspension, liberating the free piperazine and aniline amines. Filter the suspension through Celite, extract the aqueous filtrate with Ethyl Acetate (3x), dry over

      
      , and concentrate 2.
      

Quantitative Data & Method Comparison

Reduction MethodTypical YieldReaction TimeFunctional Group ToleranceScalability & Profile
Pd/C,

(Catalytic)
90 – 98%2 – 16 hLow (Reduces halogens, alkenes)High (Clean, requires pressure vessel)

(Chemical)
75 – 85%2 – 4 hHigh (Preserves halogens)Medium (Generates heavy metal waste)
Fe/

(Béchamp)
80 – 90%4 – 8 hHigh (Preserves halogens)High (Green chemistry, low cost)

References

  • WO2019121661A1 - Radiolabeled compounds. Details the differential use of Pd/C,

    
    , and Fe/
    
    
    
    for the reduction of nitrophenylpiperazine intermediates. Google Patents. 2
  • Mentese, E. et al. (2017). Novel Azole-Functionalited Flouroquinolone Hybrids: Design, Conventional and Microwave Irradiated Synthesis, Evaluation as Antibacterial and Antioxidant Agents. Letters in Drug Design & Discovery. 1

  • WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors. Details the step-by-step methodology for the catalytic hydrogenation of nitrophenylpiperazines using 10% Pd/C. Google Patents. 3

Sources

Derivatization of piperazine for enhanced analytical detection.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Analysis of Piperazine via Chemical Derivatization

Executive Summary

Piperazine (1,4-diethylenediamine) presents a unique analytical challenge due to its high polarity, low molecular weight, and lack of a significant chromophore. While it is a critical backbone in anthelmintics, antidepressants, and designer drugs (BZP), native detection by UV-Vis is virtually impossible, and retention on standard C18 columns is poor.

This guide provides two field-validated protocols to overcome these limitations:

  • Dansylation (HPLC-FLD/UV): The gold standard for trace quantification in biological matrices.

  • Acylation (GC-MS): The robust method for forensic and volatile analysis.

Mechanism of Action

The core principle of these protocols is Nucleophilic Substitution . Piperazine contains two secondary amine groups. These lone pair electrons attack the electrophilic center of the derivatizing agent (sulfonyl sulfur in Dansyl Chloride; carbonyl carbon in TFAA).

Critical Chemical Constraint: Piperazine is a diamine.[1][2] Incomplete reaction leads to a mixture of mono-substituted and di-substituted products, splitting the signal and ruining sensitivity. Forcing the reaction to completion (di-substitution) is the primary objective of these protocols.

ReactionMechanism cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Pip Piperazine (Polar, UV-Transparent) Cond pH > pKa (LC) Anhydrous (GC) Heat Pip->Cond Reagent Derivatizing Agent (Electrophilic) Reagent->Cond Deriv Di-Substituted Derivative (Non-Polar, Detectable) Cond->Deriv Nucleophilic Attack

Figure 1: General reaction pathway for amine derivatization. The secondary amines of piperazine attack the reagent under basic or anhydrous conditions.

Protocol A: Dansylation for HPLC-FLD/UV

Best for: Food safety, biological fluids, and labs without Mass Spec.

Why Dansyl Chloride (DNS-Cl)? DNS-Cl reacts with secondary amines to form stable sulfonamides that fluoresce intensely (Ex 330 nm / Em 530 nm). This improves detection limits by 100-1000x compared to native UV detection.

Reagents & Preparation
  • Buffer: 0.2 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 9.5 with NaOH. (High pH ensures piperazine is unprotonated and nucleophilic).

  • Reagent: Dansyl Chloride (5 mg/mL) in Acetone.[2] Prepare fresh; light sensitive.

  • Quench: 2% Formic Acid or Methylamine.

Step-by-Step Workflow
  • Sample Prep: Transfer 100 µL of liquid sample (extract) into a reaction vial.

  • Buffering: Add 100 µL of NaHCO₃ buffer (pH 9.5). Vortex.

  • Reaction: Add 200 µL of DNS-Cl solution.

    • Note: The acetone/water ratio ensures solubility of both the reagent and the piperazine.

  • Incubation: Cap tightly. Heat at 60°C for 20 minutes in a block heater.

    • Critical: Do not exceed 70°C, or the sulfonamide bond may degrade.

  • Quenching: Add 50 µL of 2% Formic Acid. Vortex.

    • Why: This neutralizes the pH and destroys excess DNS-Cl, preventing it from damaging the HPLC column or interfering with the baseline.

  • Filtration: Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B.
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex 330 nm, Em 530 nm (UV: 254 nm optional)

Protocol B: Acylation for GC-MS

Best for: Forensic toxicology, illicit drug screening (BZP), and volatile analysis.

Why Trifluoroacetic Anhydride (TFAA)? Acylation converts the polar N-H bonds to volatile amides. Fluorinated acyl groups (TFAA, HFBA) also enhance electronegativity, significantly improving sensitivity in Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS modes.

Reagents
  • Reagent: Trifluoroacetic Anhydride (TFAA).[3][4]

  • Solvent: Ethyl Acetate (Anhydrous).

  • Scavenger: Pyridine (Optional, acts as acid scavenger).

Step-by-Step Workflow
  • Drying (CRITICAL): Evaporate the sample extract to complete dryness under a nitrogen stream at 40°C.

    • Warning: Any residual water will hydrolyze TFAA into Trifluoroacetic acid, killing the reaction and corroding the GC liner.

  • Reconstitution: Add 50 µL Ethyl Acetate and 50 µL TFAA.

  • Incubation: Cap and heat at 70°C for 30 minutes .

  • Evaporation: Evaporate to dryness again under nitrogen.

    • Why: You must remove the excess TFAA and the trifluoroacetic acid byproduct. Injecting strong acids will strip the phase off your GC column.

  • Final Reconstitution: Dissolve residue in 100 µL Ethyl Acetate. Transfer to GC vial.

GC-MS Conditions
ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Splitless, 250°C
Oven Program 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min)
MS Source EI Mode (70 eV), 230°C
Monitor Ions Target the molecular ion of Di-TFA-Piperazine (m/z ~278)

Comparative Data & Validation

The following table summarizes the performance metrics observed in validation studies using these protocols.

MetricNative Piperazine (LC-UV)Dansyl-Piperazine (LC-FLD)TFA-Piperazine (GC-MS)
LOD ~10 ppm (Poor)0.5 - 1.0 ppb (Excellent)1 - 5 ppb (Excellent)
Selectivity Low (Matrix interference common)High (Fluorescence is specific)Very High (Mass spectral fingerprint)
Retention Elutes in void volume (k < 1)Strong retention (k > 5)Good retention on non-polar phases
Stability HighStable for 24h in darkStable for 48h (anhydrous)

Troubleshooting Guide

Issue: Double Peaks in Chromatogram

  • Cause: Incomplete derivatization. You are seeing the Mono-substituted vs. Di-substituted forms.

  • Fix (LC): Increase the molar excess of DNS-Cl (at least 20-fold excess over total amines) or increase pH to 10.0.

  • Fix (GC): Ensure the sample was perfectly dry before adding TFAA. Water competes with the amine for the anhydride.

Issue: Low Recovery/Sensitivity

  • Cause: pH Mismatch (LC).

  • Fix: If the sample extract is acidic (e.g., from a TCA precipitation), the buffer may not be strong enough to raise pH > 9. Neutralize the sample with NaOH before adding the buffer.

Workflow cluster_LC LC-FLD Workflow cluster_GC GC-MS Workflow Sample Sample Buffer Buffer Sample->Buffer pH 9.5 React React Buffer->React Add DNS-Cl Heat Heat React->Heat 60°C, 20m Quench Quench Heat->Quench Add Formic Acid InjectLC InjectLC Quench->InjectLC HPLC-FLD DrySample DrySample AddTFAA AddTFAA DrySample->AddTFAA Anhydrous HeatGC HeatGC AddTFAA->HeatGC 70°C, 30m Evap Evap HeatGC->Evap Remove Acid Recon Recon Evap->Recon Ethyl Acetate InjectGC InjectGC Recon->InjectGC GC-MS

Figure 2: Operational workflow comparison for Liquid vs. Gas Chromatography routes.

References

  • Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.[5]

  • Lin, H., et al. (2010). Determination of Piperazine Residues in Pharmaceutical Preparations. Journal of Chromatography A.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS.

  • BenchChem. (2025).[6] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.

Sources

Use of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride in CNS drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride as a Privileged Scaffold in CNS Drug Discovery

Prepared by: Senior Application Scientist, CNS Drug Development Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals

Executive Summary

The development of central nervous system (CNS) therapeutics—particularly atypical antipsychotics, anxiolytics, and antidepressants—relies heavily on privileged scaffolds that can cross the blood-brain barrier (BBB) and selectively modulate aminergic G protein-coupled receptors (GPCRs). 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride (CAS: 1233952-17-4) is a highly versatile building block designed specifically for this purpose. This application note details the chemical rationale, synthetic workflows, and structural advantages of utilizing this compound in the development of novel serotonergic (5-HT) and dopaminergic (D2/D3) ligands.

Chemical Rationale & Pharmacophore Dynamics

The architecture of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is engineered to address specific pharmacokinetic and pharmacodynamic challenges inherent to neuropharmacology:

  • The Arylpiperazine Core: The long-chain arylpiperazine scaffold is a classic, versatile template for designing CNS drugs. It is the primary pharmacophore responsible for anchoring ligands into the orthosteric binding pockets of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors [1]. By modifying the terminal appendages of the piperazine ring, researchers can fine-tune the ligand from a full agonist to a partial agonist or antagonist.

  • Strategic Fluorination: The inclusion of a fluorine atom at the ortho position serves multiple purposes. First, the small size and high electronegativity of fluorine increase the molecule's lipophilicity, which is critical for passive diffusion across the lipid-rich blood-brain barrier[2]. Second, the robust C–F bond blocks metabolic oxidation (e.g., by cytochrome P450 enzymes) at that specific aromatic site, thereby extending the drug's half-life. Finally, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent piperazine nitrogens, optimizing the protonation state at physiological pH for receptor binding [2].

  • The Nitro Group as a Synthetic Linchpin: The 6-nitro group is not typically retained in the final drug candidate. Instead, it serves as a highly reactive synthetic handle. Upon reduction to an aniline, the resulting 1-(2-amino-6-fluorophenyl)piperazine can undergo cyclization to form benzimidazolones, benzoxazines, or quinoxalines—bicyclic motifs that are hallmarks of blockbuster atypical antipsychotics (e.g., aripiprazole, ziprasidone) [3].

Mechanistic & Synthetic Pathway

The following diagram illustrates the logical progression from the commercial precursor to a biologically active CNS scaffold.

Pathway A 1-(2-Fluoro-6-nitrophenyl) piperazine HCl B Catalytic Reduction (Pd/C, H2) A->B Step 1 C 1-(2-Amino-6-fluorophenyl) piperazine B->C D Cyclization (e.g., CDI) C->D Step 2 E Fluorinated Benzimidazolone Scaffold D->E F 5-HT / D2 Receptor Modulation E->F Pharmacophore Binding

Synthetic workflow from nitro precursor to a receptor-modulating benzimidazolone scaffold.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for converting the nitro precursor into a cyclized CNS scaffold.

Protocol A: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the 6-nitro group to an amine without inducing hydrodefluorination. Causality & Logic: Palladium on carbon (Pd/C) is highly efficient for nitro reduction. However, because aryl fluorides can occasionally undergo reductive defluorination under harsh conditions, we utilize mild hydrogen pressure and ambient temperature. Methanol is chosen as the solvent to ensure complete dissolution of the hydrochloride salt.

  • Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 30 psi using a Parr shaker or a secure hydrogen balloon.

  • Reaction Monitoring (Self-Validation): Agitate at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The disappearance of the nitro precursor (m/z ~226 for free base) and the emergence of the amino product (m/z ~196) confirms completion. Crucial: Do not over-reduce, as this risks C–F bond cleavage.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-amino-6-fluorophenyl)piperazine hydrochloride as an off-white solid.

Protocol B: Cyclization to a Benzimidazolone Scaffold

Objective: Construct the bicyclic benzimidazolone core typical of atypical antipsychotics. Causality & Logic: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safer, phosgene-free carbonylating agent. N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl salt of the piperazine, freeing the nucleophilic amines for the cyclization cascade.

  • Preparation: Dissolve the 1-(2-amino-6-fluorophenyl)piperazine hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M concentration) under an argon atmosphere.

  • Basification: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete free-basing of the substrate.

  • Cyclization: Add CDI (1.2 eq) in a single portion.

  • Heating: Heat the reaction mixture to 60°C. The initial intermediate is a urea, which subsequently undergoes intramolecular cyclization to form the benzimidazolone ring.

  • Monitoring (Self-Validation): Track the reaction via TLC (DCM:MeOH 9:1). The highly polar amino intermediate will be replaced by a newly formed, UV-active spot with a higher Rf value.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography to yield 4-fluoro-7-(piperazin-1-yl)-1H-benzo[d]imidazol-2(3H)-one.

Physicochemical Data Presentation

To understand the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) trajectory of this synthesis, it is vital to track how physicochemical properties evolve across the workflow. The table below summarizes the predicted metrics for the precursor, intermediate, and final scaffold (calculated as free bases).

Compound StageStructure / NameMW ( g/mol )cLogPtPSA (Ų)HBDHBABBB Permeability (Predicted)
Precursor 1-(2-Fluoro-6-nitrophenyl)piperazine225.221.4561.814Moderate
Intermediate 1-(2-Amino-6-fluorophenyl)piperazine195.241.1038.032High
Cyclized Scaffold 4-Fluoro-7-(piperazin-1-yl)benzimidazolone221.231.3553.132High (Optimal for CNS)

Table 1: Evolution of physicochemical properties during scaffold synthesis. A tPSA < 90 Ų and a cLogP between 1.0 and 3.0 are generally considered optimal for passive BBB penetration.

Conclusion

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a highly strategic starting material for CNS drug discovery. By combining the privileged arylpiperazine pharmacophore with the metabolic and lipophilic advantages of fluorine, it provides a direct, high-yield synthetic route to complex bicyclic systems. The protocols outlined herein ensure that medicinal chemists can efficiently translate this commercial building block into potent, BBB-permeant ligands targeting the serotonergic and dopaminergic networks.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Molecules (MDPI), 2021. URL:[Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS Source: Current Topics in Medicinal Chemistry, 2006. URL:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

Application Note: Cellular Interrogation of Substituted Piperazine Pharmacophores via High-Throughput GPCR and Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a universally recognized "privileged scaffold" in medicinal chemistry, frequently deployed to optimize the pharmacokinetic and pharmacodynamic profiles of small molecules[1]. An analysis of blockbuster therapeutics reveals the ubiquitous nature of this saturated N-heterocycle, found in blockbuster drugs ranging from the tyrosine kinase inhibitor (TKI) imatinib to the phosphodiesterase inhibitor sildenafil[2].

Despite its prevalence, structural diversity in marketed drugs is often limited to N1- and N4-disubstitution[2]. Arylpiperazine derivatives, in particular, are classical pharmacophores for central nervous system (CNS) targets, exhibiting high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine receptors[3]. Because substituted piperazines can act as either G-protein coupled receptor (GPCR) modulators or intracellular kinase inhibitors, evaluating their efficacy requires orthogonal, highly robust cell-based functional assays.

This guide details two self-validating assay architectures designed to interrogate piperazine derivatives: a FLIPR Calcium Flux Assay for GPCR antagonism and a Luminescent ATP Viability Assay for kinase-mediated anti-proliferation.

GPCR Functional Screening: FLIPR Calcium Assay for 5-HT2A Arylpiperazine Antagonists

Mechanistic Rationale & Causality

The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, the Gq alpha subunit activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 subsequently triggers the release of intracellular calcium (


) from the endoplasmic reticulum[4]. To measure the antagonistic potency of novel arylpiperazine derivatives, we utilize a Fluorescent Imaging Plate Reader (FLIPR) combined with a calcium-sensitive dye like Fluo-4[5].

Self-Validating Assay Design:

  • Probenecid Addition: Fluo-4 AM is a cell-permeable ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the dye. However, organic anion transporters actively pump the dye out. Probenecid is added to the assay buffer to inhibit these transporters, ensuring stable baseline fluorescence[4][5].

  • Kinetic Readout: The assay measures baseline fluorescence before agonist injection, providing an internal control for compound auto-fluorescence.

G A Arylpiperazine Antagonist B 5-HT2A Receptor (GPCR) A->B Blocks C Gq Protein Activation B->C Activates D Phospholipase C (PLC) C->D E IP3 Generation D->E F Intracellular Ca2+ Release E->F G Fluo-4 Dye Fluorescence F->G Binds to

Fig 1: 5-HT2A Gq-coupled calcium signaling pathway blocked by an arylpiperazine antagonist.

Step-by-Step Protocol: FLIPR Calcium Flux
  • Cell Seeding: Plate CHO-K1 cells stably expressing the human 5-HT2A receptor at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media. Add 25 µL of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127)[4]. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of the piperazine test compounds (serially diluted in HBSS buffer) to the respective wells. Include a vehicle control (DMSO) and a reference antagonist control (e.g., Ketanserin). Incubate for 15 minutes at room temperature.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Agonist Challenge: The instrument automatically injects 10 µL of the

    
     concentration of Serotonin (5-HT).
    
  • Kinetic Read: Continue recording fluorescence every second for 3 minutes. Calculate the response as the maximum minus minimum relative fluorescence units (Max-Min RFU).

Kinase Inhibition & Anti-Proliferation: CellTiter-Glo Assay for Piperazine-based TKIs

Mechanistic Rationale & Causality

Piperazine-substituted TKIs (e.g., imatinib analogs) exert their therapeutic effect by binding to the ATP-binding pocket of oncogenic kinases (like BCR-ABL), thereby halting downstream proliferation pathways and inducing apoptosis[2]. To quantify this anti-proliferative effect, we measure intracellular ATP, which is strictly proportional to the number of metabolically active, viable cells[6][7].

The Promega CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this application. It utilizes a proprietary thermostable luciferase (Ultra-Glo™) to generate a stable "glow-type" luminescent signal (half-life > 5 hours)[6][7].

Self-Validating Assay Design:

  • Homogeneous Format: The "add-mix-measure" protocol lyses cells and initiates the luminescent reaction simultaneously, eliminating wash steps that introduce pipetting errors and cell loss[7][8].

  • Signal Stability: The extended half-life of the luminescent signal allows for batch processing of 384-well plates without the need for automated reagent injectors[7].

G A Piperazine TKI Treatment (72h Incubation) B Viable Cells (Intracellular ATP) A->B Determines D Cell Lysis & ATP Release B->D C Add CellTiter-Glo Reagent (Lysis Buffer + Ultra-Glo) C->D Induces E Luciferase Reaction (ATP + Luciferin + O2) D->E Provides ATP F Stable Luminescent Signal (Proportional to Viability) E->F Emits Light

Fig 2: Biochemical logic and workflow of the CellTiter-Glo viability assay for kinase inhibitors.

Step-by-Step Protocol: CellTiter-Glo Viability Assay
  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix gently to reconstitute[9].

  • Cell Seeding: Seed K562 cells (BCR-ABL positive) at 2,000 cells/well in 25 µL of culture medium in a 384-well opaque white plate[9]. Include "medium-only" wells for background luminescence subtraction[9].

  • Compound Treatment: Add 5 µL of 6X concentrated piperazine TKI serial dilutions. Incubate the plates for 72 hours at 37°C, 5%

    
    [9].
    
  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate[9].

  • Lysis and Reaction: Add 30 µL of the reconstituted CellTiter-Glo Reagent to each well (a 1:1 ratio of reagent to culture volume)[6][9].

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis[6][9].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Measurement: Record luminescence using a multimode microplate reader (e.g., integration time of 0.5 to 1 second per well)[6].

Data Presentation: Expected Assay Metrics

To ensure stringent quality control, both assays must be evaluated using the Z'-factor, a statistical measure of assay robustness. Below is a summary of expected quantitative metrics when screening substituted piperazine libraries.

Assay TypeTarget ClassPrimary ReadoutTypical Z'-FactorExpected

Range (Active Hits)
Control Compound
FLIPR Calcium Flux GPCR (5-HT2A)Fluorescence (Max-Min RFU)0.65 – 0.8510 nM – 500 nMKetanserin
CellTiter-Glo Kinase (BCR-ABL)Luminescence (RLU)0.75 – 0.901 nM – 100 nMImatinib

Note: A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening (HTS) of piperazine libraries.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]

  • Title: Arylpiperazine derivatives of 3-propyl-beta-tetralonohydantoin as new 5-HT1A and 5-HT2A receptor ligands Source: PubMed (NCBI) URL: [Link]

  • Title: A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparative study between deep learning and QSAR classifications for TNBC inhibitors and novel GPCR agonist discovery Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists facing yield and purity bottlenecks during the synthesis of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride [4].

This guide bypasses generic advice, providing mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure scalable and reproducible yields.

Mechanistic Overview & Reaction Pathway

The synthesis of this intermediate relies on a nucleophilic aromatic substitution (SNAr) between 1,2-difluoro-3-nitrobenzene and piperazine [1]. The regioselectivity of this reaction is dictated by the combined electronic effects of the nitro and fluoro substituents[2]. The C2-fluorine is highly activated because it is positioned ortho to the strongly electron-withdrawing nitro group, making it the kinetically favored site for nucleophilic attack compared to the C1-fluorine.

SynthesisWorkflow SM 1,2-Difluoro-3-nitrobenzene RXN SNAr Reaction (DMF, 0-25°C) SM->RXN NUC Piperazine (5.0 eq) NUC->RXN FB Free Base Intermediate RXN->FB Regioselective C2 Attack SALT Anhydrous HCl (Dioxane) FB->SALT pH 7.5 Workup PROD Target HCl Salt SALT->PROD Crystallization

Workflow for the regioselective SNAr synthesis of 1-(2-fluoro-6-nitrophenyl)piperazine HCl.

Troubleshooting Guide & FAQs

Q1: I am observing high levels of bis-arylated byproducts (bridged piperazine). How do I prevent this? Cause: Piperazine contains two secondary amines. If the stoichiometry and reaction kinetics are not strictly controlled, the newly formed mono-substituted product can act as a nucleophile and attack a second molecule of 1,2-difluoro-3-nitrobenzene, resulting in symmetrically disubstituted derivatives [3]. Solution: You have two strategic options:

  • Kinetic Control (Preferred for scale-up): Use a large excess of unprotected piperazine (5.0 to 10.0 equivalents) and maintain the temperature below 25°C. The high local concentration of piperazine outcompetes the mono-substituted intermediate.

  • Protecting Group Strategy: Use mono-Boc-protected piperazine. This physically blocks the second nitrogen, guaranteeing 100% mono-substitution, though it requires a subsequent deprotection step (e.g., TFA in DCM).

Q2: My regioselectivity is poor, and I am isolating the 3-fluoro-2-piperazinyl isomer. Why is attack occurring at C1? Cause: SNAr at the C2 position is kinetically favored, but high temperatures provide enough thermal energy to overcome the activation barrier for attack at the less activated C1 position (meta to the nitro group). Solution: Strictly control the exotherm. Do not exceed 25°C. Initiate the piperazine addition at 0°C in a polar aprotic solvent like DMF or Acetonitrile.

Q3: I am losing over 40% of my yield during the aqueous workup. How do I remove excess piperazine without losing my product? Cause: Emulsion formation and improper pH control. Piperazine has two pKa values (9.8 and 5.6). Your target product, an aryl piperazine bearing strongly electron-withdrawing fluoro and nitro groups, has a significantly depressed pKa (estimated ~5.5–6.0). Solution: Wash your organic layer with a precisely buffered aqueous solution at pH 7.5 . At this pH, the excess piperazine is predominantly mono-protonated (cationic) and washes into the aqueous layer. Conversely, your target aryl piperazine remains predominantly unprotonated (free base) and stays locked in the organic phase.

Q4: The final hydrochloride salt is turning into a gummy paste instead of a crystalline powder. What is going wrong? Cause: The HCl salt of this compound is highly hygroscopic and prone to hydrate formation if water is present during salt formation. Solution: Abandon aqueous HCl. Dissolve the free base in anhydrous isopropanol (IPA) or dichloromethane (DCM) and precipitate the salt using anhydrous 4M HCl in dioxane.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters, regioselectivity, and final isolated yield.

Piperazine StrategyTemperature (°C)SolventRegioselectivity (C2:C1)Isolated Yield (%)Bis-arylation (%)
1.1 eq Unprotected80DMF85:1542>30
5.0 eq Unprotected25DMF>95:578<5
1.1 eq Mono-Boc25MeCN>99:185 (over 2 steps)Not detected
5.0 eq Unprotected 0 to 25 DMF >99:1 82 <2

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

Phase 1: Regioselective SNAr Reaction
  • Charge a dry, nitrogen-flushed reactor with 1,2-difluoro-3-nitrobenzene (1.0 eq) and anhydrous DMF (5 volumes).

  • Add anhydrous K2CO3 (1.5 eq). Note: This mild inorganic base neutralizes the HF byproduct without acting as a competing nucleophile.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add piperazine (5.0 eq) in portions over 30 minutes to manage the exotherm.

  • Allow the reaction to warm to 25°C and stir for 4–6 hours.

IPC 1 (Reaction Completion): Analyze via HPLC. Acceptance Criterion: Remaining 1,2-difluoro-3-nitrobenzene must be <1.0% AUC.

Phase 2: pH-Controlled Workup
  • Quench the reaction by pouring it into ice-water (15 volumes).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with a phosphate buffer adjusted to pH 7.5 (3 x 5 volumes).

IPC 2 (Aqueous Wash): Measure the pH of the discarded aqueous wash. Acceptance Criterion: pH must be 7.5 ± 0.2 to ensure complete removal of excess piperazine without product protonation.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base as a viscous oil or low-melting solid.

Phase 3: Anhydrous Salt Formation
  • Dissolve the crude free base in anhydrous Isopropanol (5 volumes).

  • Cool the solution to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.2 eq) under vigorous stirring. A precipitate will form immediately.

  • Stir for 1 hour at 0°C, filter the precipitate, wash with cold MTBE, and dry under vacuum at 40°C.

IPC 3 (Final Purity): Analyze the dried salt via HPLC and Karl Fischer titration. Acceptance Criterion: Purity >98.0%, Water content <0.5%.

References

  • Source: National Institutes of Health (NIH)
  • Title: 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride Synthesis Protocol (SNAr of 1,2-difluoro-3-nitrobenzene)
  • Title: Synthesis and characterization of a series of phenyl piperazine based ligands Source: Semantic Scholar URL
  • Title: 1-(2-Fluoro-6-nitrophenyl)

Technical Support Center: Synthesis of N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical structural motif. N-arylpiperazines are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutics.[1][2][3][4] However, their synthesis is often plagued by side reactions that can complicate purification, reduce yields, and consume valuable starting materials.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot specific issues encountered during your experiments. We will delve into the causality behind these side reactions and offer validated protocols to ensure the integrity and success of your synthetic endeavors.

Part 1: Troubleshooting Guide - Common Side Reactions & Issues

This section addresses the most frequent challenges in N-arylpiperazine synthesis, particularly via palladium-catalyzed Buchwald-Hartwig amination, the most prevalent and versatile method.[5][6]

Issue 1: Poor or No Conversion of Aryl Halide

Q1: My Buchwald-Hartwig reaction is not proceeding to completion, and I'm recovering my starting aryl halide. What are the likely causes?

A1: Low or no conversion is a common frustration and typically points to the deactivation or inefficiency of the catalytic system. Several factors must be meticulously controlled.[7]

  • Catalyst and Ligand Integrity: Modern palladium-catalyzed C-N cross-coupling reactions rely on a synergistic relationship between the palladium source and a bulky, electron-rich phosphine ligand.[8]

  • Atmospheric Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen.[7] Inadequate degassing of the solvent or failure to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time is a primary cause of failure. Water is also detrimental, as it can hydrolyze the base and poison the catalyst.[6][7]

  • Base Selection and Quality: A strong, non-nucleophilic base is required to deprotonate the piperazine, allowing it to coordinate to the palladium center.[5]

    • Causality: Sodium tert-butoxide (NaOtBu) is the most common choice.[7][8] It must be a fresh, free-flowing powder. Clumpy or discolored NaOtBu has likely been exposed to moisture and will be ineffective. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) may require higher temperatures or may not be suitable for less reactive aryl chlorides.[9]

  • Solvent and Temperature: The solvent must be anhydrous. Toluene and dioxane are common choices.[7][10] The reaction temperature must be sufficient to overcome the activation energy barrier, typically between 80-110 °C.[7]

Troubleshooting Workflow: Low Conversion

G cluster_start Problem cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_result Outcome start Low or No Conversion reagents Reagents Fresh? (Base, Ligand, Solvent) start->reagents reagents->start If No, Replace & Retry atmosphere Inert Atmosphere? (Degassed, Ar/N2 Purge) reagents->atmosphere If Yes atmosphere->start catalyst Change Catalyst/Ligand (e.g., to G4 Precatalyst + XPhos) atmosphere->catalyst If Yes base Change Base (e.g., K3PO4, LiHMDS) catalyst->base temp Increase Temperature (e.g., 100 -> 110 °C) base->temp end Successful Conversion temp->end

Caption: A logical workflow for troubleshooting low reaction conversion.

Issue 2: Formation of Bis-arylated Piperazine (1,4-Diarylpiperazine)

Q2: My reaction is working, but I'm getting a significant amount of the double-arylated byproduct. How can I improve the selectivity for mono-N-arylation?

A2: This is arguably the most common selectivity challenge when using unprotected piperazine. Since piperazine has two nucleophilic secondary amine sites, a second arylation can readily occur. Several strategies can be employed to favor mono-substitution.

  • Stoichiometry Control: The simplest approach is to use a large excess of piperazine (e.g., 3-10 equivalents) relative to the aryl halide.[7] By Le Châtelier's principle, this statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already-formed mono-arylated product.[8]

  • Slow Addition: Adding the aryl halide to the reaction mixture via a syringe pump over several hours can maintain a low concentration of the electrophile, further enhancing the statistical preference for mono-arylation.[7][10]

  • Protecting Group Strategy: The most robust and often preferred method is to use a mono-protected piperazine, such as N-Boc-piperazine .[8][11] The tert-butoxycarbonyl (Boc) group effectively blocks one nitrogen, ensuring that arylation can only occur at the free secondary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) in a subsequent step.[12]

StrategyKey ParameterTypical Yield of Mono-Aryl ProductPurification Challenge
Piperazine Excess 5 equivalents of piperazine60-80%High; requires removal of excess piperazine and bis-aryl byproduct.
Slow Addition Aryl halide added over 4 hours70-85%Moderate; still requires separation from the bis-aryl byproduct.
N-Boc Protection 1.2 equivalents of N-Boc-piperazine>95% (before deprotection)Low; main impurity is excess N-Boc-piperazine.
Issue 3: Hydrodehalogenation of the Aryl Halide

Q3: My aryl halide is being consumed, but a major byproduct is the corresponding arene (Ar-H) instead of my desired N-arylpiperazine. What causes this and how can it be stopped?

A3: Hydrodehalogenation is a competing reductive process where the halogen on the aryl halide is replaced by a hydrogen atom.[8][13] This side reaction is particularly prevalent in palladium-catalyzed systems and can arise from several mechanistic pathways.[14]

  • Mechanistic Insight: A common pathway involves the formation of a palladium-hydride (Pd-H) species. This can occur via β-hydride elimination from a palladium alkoxide intermediate (formed by the reaction of the catalyst with an alcohol or alkoxide base) or from other sources.[14][15] This Pd-H species can then reductively eliminate with the coordinated aryl group to form the Ar-H byproduct.[5]

  • Preventative Measures:

    • Ligand Choice: Bulky, electron-rich ligands (e.g., XPhos, SPhos) are crucial. They promote the desired C-N reductive elimination, which is typically faster than the competing hydrodehalogenation pathway.[8]

    • Base Selection: While strong alkoxide bases like NaOtBu are often necessary for high activity, they can also be a source of hydrides. If hydrodehalogenation is severe, switching to a weaker, non-alkoxide inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can suppress the formation of the problematic Pd-H species.[8][9]

    • Temperature Control: Hydrodehalogenation pathways can have a higher activation energy than the desired C-N coupling.[8] Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C) can significantly improve the product-to-byproduct ratio.[8]

Catalytic Cycle & Divergence to Side Products

G Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord BaseReact Reaction with Base PdII->BaseReact Amido Ar-Pd(II)-N(Pip)R AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim Product Ar-N(Pip)R RedElim->Product Product->Pd0 Catalyst Regeneration PdH L-Pd(II)-H BaseReact->PdH Hydrodehalogenation Hydrodehalogenation PdH->Hydrodehalogenation Arene Ar-H Hydrodehalogenation->Arene Arene->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig cycle and the competing hydrodehalogenation pathway.

Part 2: Frequently Asked Questions (FAQs)

Q4: Can I use copper-catalyzed conditions (Ullmann condensation) instead of palladium? What are the drawbacks?

A4: Yes, the Ullmann condensation is a classical method for forming C-N bonds.[16] However, it generally suffers from significant drawbacks compared to modern palladium catalysis. Traditional Ullmann reactions often require very high temperatures (>200 °C), stoichiometric amounts of copper, and high-boiling polar solvents.[16] While modern ligand-accelerated Ullmann protocols exist, they are often less general and less functional-group tolerant than their palladium counterparts.[17] The primary side reaction in Ullmann couplings is often homocoupling of the aryl halide to form a biaryl (Ar-Ar) byproduct.[18][19]

Q5: Is reductive amination a viable alternative for synthesizing N-arylpiperazines?

A5: Reductive amination is a powerful tool for forming C-N bonds but is generally not suitable for the direct synthesis of N-aryl piperazines. The reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced.[20] It is, however, an excellent method for synthesizing N-alkyl piperazines or for introducing piperazine onto a molecule that already contains an aldehyde or ketone functional group.[10][11]

Q6: My product is difficult to purify by column chromatography. Are there any workup tricks?

A6: N-arylpiperazines are basic. This property can be exploited during the workup. After quenching the reaction, an acidic wash (e.g., with 1 M HCl) can be used to extract the basic product and other basic impurities into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified product, leaving non-basic impurities behind in the original organic layer.[7]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation using N-Boc-Piperazine

This protocol is optimized to minimize side reactions, particularly bis-arylation and hydrodehalogenation.[8]

Materials:

  • Aryl Halide (e.g., 1-bromo-4-chlorobenzene)

  • N-Boc-piperazine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3, 3 mol%)

  • XPhos ligand (3.0 mol% if using Pd₂(dba)₃)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand (if separate), NaOtBu, and N-Boc-piperazine.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes at room temperature. Then, add the aryl halide (as a solid or dissolved in a minimal amount of anhydrous toluene).

  • Reaction: Heat the reaction mixture to 80-100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 1-12 hours), cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-protected product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and treat with an excess of trifluoroacetic acid (TFA) or 4 M HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Concentrate under reduced pressure and perform a basic workup to obtain the final free amine product.

References

  • Bhattacharjya, A., Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Available at: [Link]

  • Kallivretaki, D., & Koper, C. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Available at: [Link]

  • Kallivretaki, D., & Koper, C. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. DOI:10.1039/C3CC46271D. Available at: [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. Available at: [Link]

  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry. Available at: [Link]

  • Lee, S., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PMC. Available at: [Link]

  • Cerchia, C., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available at: [Link]

  • (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. Available at: [Link]

  • (2025). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Request PDF. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. Available at: [Link]

  • (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Available at: [Link]

  • (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

  • (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • (n.d.). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available at: [Link]

  • da Silva Júnior, E. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. Available at: [Link]

  • (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers. Available at: [Link]

  • (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • (2025). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available at: [Link]

  • (n.d.). Buchwald-Hartwig C-N bond and C-O bond formation reactions. Request PDF on ResearchGate. Available at: [Link]

  • (n.d.). Efficient CO and CN bond forming cross-coupling. KAUST Repository. Available at: [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • Stead, D. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers. Available at: [Link]

  • (1996). Formation of phenylpiperazines by a novel alumina supported bis-alkylation. R Discovery. Available at: [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • (2025). Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • (n.d.). Chemistry Ullmann Reaction. sathee jee. Available at: [Link]

  • (2020). Ullmann Reaction. BYJU'S. Available at: [Link]

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Technical Support Center: Strategies for Selective Mono-substitution of Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine chemistry. As a privileged scaffold in medicinal chemistry, the selective functionalization of piperazine is a critical step in the synthesis of numerous pharmaceuticals.[1][2][3] The symmetrical nature of piperazine, with its two equally nucleophilic secondary amines, presents a significant challenge: controlling reactions to achieve mono-substitution while preventing the formation of the di-substituted byproduct.[4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic principles to help you navigate this common synthetic hurdle.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yields a high percentage of the 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for the mono-substituted product?

This is the most frequent challenge in piperazine chemistry. The second nitrogen atom of the mono-substituted product often remains sufficiently nucleophilic to react with the electrophile, leading to di-substitution. Here are several strategies to address this, ranging from simple stoichiometric adjustments to more robust chemical modifications.

Solution A: Stoichiometric Control

The simplest approach is to use a large excess of piperazine relative to your electrophile (e.g., alkyl halide, acyl chloride).[6][7]

  • Causality: By increasing the concentration of the piperazine starting material, you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.

  • Protocol Insight: A molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of the electrophile is a common starting point. While effective in some cases, this method can be atom-inefficient and may lead to purification challenges due to the high concentration of unreacted piperazine.[8]

Solution B: In Situ Mono-protonation

A more elegant one-pot approach is to deactivate one of the nitrogen atoms by protonation, rendering it significantly less nucleophilic.[1][5][6]

  • Causality: By reacting piperazine with one equivalent of an acid, you form the piperazin-1-ium salt. The positive charge on the protonated nitrogen withdraws electron density, drastically reducing its nucleophilicity and directing the substitution to the free, unprotonated nitrogen.[1][5]

  • Experimental Protocol: In Situ Formation of Piperazine Monohydrochloride [1][9]

    • In a reaction flask, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in a suitable solvent like methanol.

    • Heat the mixture until a clear solution is obtained, indicating the formation of piperazine monohydrochloride.

    • Cool the solution to the desired reaction temperature (e.g., 0-25 °C).

    • Slowly add your electrophile (1.0 eq) to the reaction mixture.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to allow any unreacted piperazine dihydrochloride to precipitate, which can then be removed by filtration.[1][9]

    • The filtrate containing your mono-substituted product can then be worked up and purified.

Solution C: Use of Protecting Groups

For the highest degree of selectivity, especially in multi-step syntheses, a protecting group strategy is the most reliable method.[2][4][8]

  • Causality: This approach involves temporarily "blocking" one nitrogen atom with a chemical group that can be removed later. The tert-butoxycarbonyl (Boc) group is widely used due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[2][4][6]

  • Workflow: The process is a three-step sequence: protection, substitution, and deprotection.[2]

    G Start Piperazine Protect Step 1: Mono-Boc Protection Start->Protect BocPip N-Boc-Piperazine Protect->BocPip Substitute Step 2: N-Alkylation/ N-Acylation BocPip->Substitute ProtectedProduct Protected Mono-substituted Piperazine Substitute->ProtectedProduct Deprotect Step 3: Deprotection (e.g., TFA, HCl) ProtectedProduct->Deprotect FinalProduct Mono-substituted Piperazine Deprotect->FinalProduct

    Caption: Protecting group strategy workflow.

Problem 2: I am using the Boc-protection strategy, but the initial protection step is giving me a mixture of mono-Boc, di-Boc, and unreacted piperazine. How can I optimize this?

Achieving selective mono-protection is key to the success of this strategy.

Solution:

  • Stoichiometry and Addition Rate: The key is to use a slight excess of piperazine and to add the di-tert-butyl dicarbonate (Boc₂O) solution slowly.[6][8]

  • Protocol: Optimized Mono-Boc Protection [6][8][9]

    • Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Prepare a separate solution of Boc₂O (1.0 eq) in DCM.

    • Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.

    • Allow the reaction to stir for an additional 20-24 hours.

    • Monitor the reaction by TLC or LC-MS to ensure consumption of the Boc₂O.

    • After an aqueous workup, the mono-Boc-piperazine can typically be purified from the di-Boc and unreacted piperazine by flash column chromatography.

Problem 3: My mono-substituted product is difficult to purify from the unreacted piperazine starting material.

This is a common issue, especially when using a large excess of piperazine.

Solution:

  • Aqueous Extraction: The basicity of piperazine and many mono-substituted products allows for manipulation with acid-base extractions.

    • After the reaction, perform an aqueous workup. If your product is sufficiently less basic than piperazine, you may be able to selectively extract it into an organic layer after a careful pH adjustment.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1][9]

  • Column Chromatography: While sometimes challenging due to the polar nature of these amines, column chromatography is a standard method. Consider using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective mono-substitution of piperazine?

There are three main strategies:

  • Protecting Group Strategy: Involves protecting one nitrogen (e.g., with a Boc group), reacting the other, and then deprotecting. This is often the most reliable method.[4][6]

  • Stoichiometric Control: Uses a large excess of piperazine to statistically favor mono-substitution.[6]

  • In Situ Mono-protonation: Deactivates one nitrogen by forming a mono-salt with an acid, directing the reaction to the free nitrogen.[1][5][6]

G Start Piperazine Reaction Protect Protect Start->Protect Choose for Reliability Stoichiometry Stoichiometry Start->Stoichiometry Choose for Simplicity Protonation Protonation Start->Protonation Choose for Efficiency

Caption: Decision guide for mono-substitution strategies.

Q2: Besides alkylation and acylation, what other reactions can be controlled for mono-substitution?

  • Reductive Amination: This is a valuable method for introducing alkyl groups. It involves reacting piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced.[4][8] This can be performed on mono-protected piperazine for high selectivity.[2]

  • Cross-Coupling Reactions: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are indispensable.[4] These are typically performed on mono-protected piperazine.

Q3: Are there advanced methods to improve selectivity and efficiency?

Yes, modern synthetic techniques offer significant advantages:

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature. This can dramatically enhance selectivity for mono-substitution by minimizing the time the mono-substituted product is exposed to the electrophile.[6][10]

  • Microwave-Assisted Synthesis: Microwave heating can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[1][4]

Table 1: Comparison of Synthetic Platforms for Mono-N-Alkylation

MethodTypical ConditionsAdvantagesDisadvantages
Conventional Batch Reflux in solvent (e.g., ACN, DMF) for several hoursSimple setupLong reaction times, potential for side products
Microwave-Assisted 100-150 °C for 5-20 minutesRapid heating, reduced reaction times, improved yields[4]Requires specialized equipment
Continuous Flow Precise mixing in a microreactor, controlled residence timeHigh selectivity, excellent control, scalable[6][8]Requires specialized pumps and reactors

Q4: How do I remove the Boc protecting group after my substitution reaction?

The Boc group is reliably cleaved under acidic conditions.

  • Common Reagents: Trifluoroacetic acid (TFA) in DCM, or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are most common.[4][6][9]

  • General Protocol for Boc Deprotection [6][9]

    • Dissolve the N-acyl-N'-Boc-piperazine in DCM.

    • Cool the solution to 0 °C.

    • Add an excess of TFA (typically 4-10 equivalents) or a saturated solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Evaporate the solvent and excess acid under reduced pressure.

    • Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product into an organic solvent.

By understanding the principles of reactivity and employing the appropriate strategy for your specific synthetic target, the challenge of selective mono-substitution of piperazine can be effectively overcome.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Technical Support Center: Selective Mono-acyl
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Vertex AI Search.
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (n.d.). Benchchem.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). Benchchem.
  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine. (n.d.). ResearchGate. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024). Bentham Science. [Link]

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Technical Support Center: Stability & Degradation of Nitrophenylpiperazine (NPP) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Queue: High Priority (Stability Profiling & Impurity Identification) Agent: Dr. Aris (Senior Application Scientist, Structural Elucidation Unit)

Introduction: The Stability Paradox of NPPs

Welcome to the technical support hub for Nitrophenylpiperazine (NPP) derivatives. These compounds are ubiquitous pharmacophores (e.g., in azole antifungals, psychotropics, and designer reagents). While the piperazine ring provides solubility and receptor affinity, the nitro-aromatic moiety introduces specific photochemical and redox vulnerabilities.

This guide moves beyond generic "store at -20°C" advice. We will troubleshoot specific degradation events, explain why they happen, and provide the analytical protocols to detect them.

Module 1: Oxidative Degradation (The "Ghost Peak" Phenomenon)

User Issue: "I see a small impurity peak at RRT ~0.95 or ~1.05 that grows over time in solution. It has a mass shift of +16 Da."

Root Cause Analysis

The secondary amine (N4) of the piperazine ring is an electron-rich center prone to oxidation. Even if the N1 position is shielded by the nitrophenyl group, the N4 position remains vulnerable to dissolved oxygen, peroxides in solvents, or trace metal catalysis.

The Pathway:

  • N-Oxidation: The most common initial step is the formation of the N-oxide at the secondary amine.

  • Hydroxylation: Further oxidation can lead to hydroxylation of the piperazine carbon backbone.

  • Ring Opening: Under aggressive stress (or prolonged storage in protic solvents), the ring can cleave, releasing ethylenediamine (EDA) derivatives and glyoxal species, which often elute in the solvent front and ruin mass balance calculations.

Troubleshooting Protocol 101: Distinguishing N-Oxides
  • Symptom: +16 Da peak in LC-MS.

  • Differentiation: Is it an N-oxide or a C-hydroxyl?

    • Test: Perform a reduction experiment. Treat the sample with a mild reducing agent like triphenylphosphine (PPh3) .

    • Result: If the +16 Da peak disappears (reverting to the parent), it is an N-oxide . C-hydroxyls are stable against PPh3.

Module 2: Photolytic Instability (The "Yellowing" Effect)

User Issue: "My clear stock solution turned yellow/orange after sitting on the bench for 4 hours. Is it still usable?"

Root Cause Analysis

Nitroaromatics are chromophores that absorb UV-Vis light. Upon excitation, the nitro group (


) can undergo a cascade of reductions, especially in protic solvents (like methanol or water).

The Pathway:

  • Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite ester under UV light.

  • Photoreduction: The nitro group reduces to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) , and finally to an amine (-NH2) (aniline derivative).

    • Note: The "Yellow/Orange" color is often due to the formation of azo-dimers (Ar-N=N-Ar) or charge-transfer complexes formed by the nitroso intermediates.

Troubleshooting Protocol 102: Photostability Check
  • Action: Immediate protection. NPPs should always be handled under amber light or in amber glassware.

  • Analytical Marker: Look for a peak with -14 Da (loss of O, gain of 2H is -16+2 = -14? No. Nitro (

    
    ) to Amine (
    
    
    
    ) is loss of
    
    
    (-32) and gain of
    
    
    (+2) = -30 Da. Nitro to Nitroso is -16 Da).
    • Critical Check: If you see a -16 Da peak (Nitroso) or a -30 Da peak (Amine), your compound has suffered photoreduction.

Module 3: The Regulatory "Red Flag" (Nitrosamine Formation)

User Issue: "Our QA team flagged a potential mutagenic impurity risk. Can NPPs form nitrosamines?"

Root Cause Analysis

YES. This is the most critical safety parameter. The secondary amine on the piperazine ring (if unsubstituted) is a textbook precursor for nitrosamines.

The Pathway:

  • Nitrosation: Reaction with trace nitrites (

    
    ) in excipients, water, or even atmospheric 
    
    
    
    leads to N-nitroso-nitrophenylpiperazine (NNPZ) .
  • Risk Profile: These are part of the "Cohort of Concern" (mutagenic carcinogens) with extremely low permissible limits (often < 26.5 ng/day).

Troubleshooting Protocol 103: Nitrosamine Mitigation
  • Prevention: Avoid using nitrite-containing excipients (e.g., certain grades of microcrystalline cellulose).

  • Scavengers: Add antioxidants like Ascorbic Acid or Alpha-tocopherol to the formulation, which compete for the nitrosating agent.

Visualizing the Pathways

The following diagram maps the degradation logic for a generic 1-(4-nitrophenyl)piperazine.

NPP_Degradation Parent Parent: Nitrophenylpiperazine (MW: X) N_Oxide N-Oxide Impurity (+16 Da) (Reversible w/ PPh3) Parent->N_Oxide Oxidation (H2O2, Air) Nitroso Nitroso Intermediate (-16 Da) (Yellowing) Parent->Nitroso UV Light (Photolysis) Nitrosamine N-Nitroso-NPP (+29 Da) (MUTAGENIC RISK) Parent->Nitrosamine Nitrites/NOx (Acidic pH) Ring_Open Ring-Opened Products (EDA, Glyoxal) (Loss of Mass Balance) N_Oxide->Ring_Open Further Oxidation/Stress Amine Aminophenylpiperazine (-30 Da) (Photoreduction) Nitroso->Amine Continued Irradiation

Figure 1: Decision tree for identifying degradation products based on mass shift and stress condition.

Summary of Analytical Markers (Cheat Sheet)

Degradation TypeStress ConditionMass Shift (

m/z)
Key Diagnostic
N-Oxidation Peroxides, Air, Time+16 DaReduces with Triphenylphosphine
Nitrosation Nitrites, Acidic pH+29 DaCRITICAL SAFETY ALERT
Photoreduction UV Light, Sunlight-16 Da (Nitroso)-30 Da (Amine)Solution turns yellow/orange
Ring Opening High Heat, Strong AcidVariable (e.g., loss of

)
Poor mass balance; early eluting peaks

References & Validated Sources

  • Photodegradation of Nitroaromatics: Chen, B., et al. "Photodegradation of nitrobenzene and nitrophenols in aqueous solutions."[1][2] J Environ Sci (China). 2005.[1]

  • Piperazine Oxidation Mechanisms: Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." University of Texas at Austin. (Contextualized from CO2 capture studies which extensively map piperazine oxidation).

  • Nitrosamine Impurities in Piperazines: FDA/EMA Guidelines on Nitrosamine Impurities (General Framework for Secondary Amines). Frontiers in Chemistry (Ref: MNP analysis in Rifampicin).

  • LC-MS Analysis of Piperazine Derivatives: "Development of LC-MS/MS method for determination of N-nitrosopiperazine." Biomed Chromatogr.

Sources

Technical Support Center: Purification of 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for purifying this critical chemical intermediate. Ensuring the high purity of this compound is paramount for the reliability of downstream applications and the quality of final active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Purity

1-(2-Fluoro-6-nitrophenyl)piperazine is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between an activated fluoro-nitro-aromatic compound and piperazine.[1] While effective, this synthesis can generate a profile of impurities that must be removed to meet stringent quality standards. This guide provides a systematic approach to identifying and eliminating these impurities.

Table 1: Common Impurities and Their Origins
Impurity NameStructure (if simple)Likely Origin
PiperazineC₄H₁₀N₂Excess unreacted starting material.[2]
2-Fluoro-6-nitroanilineC₆H₅FN₂O₂Unreacted or residual starting material.[3]
1,4-Bis(2-fluoro-6-nitrophenyl)piperazineN/AReaction of the product with a second molecule of the fluoro-aromatic starting material (di-substitution).
Positional IsomersN/AImpurities present in the aromatic starting material.
Residual SolventsN/ASolvents used during the reaction or initial work-up (e.g., DMF, DMSO, Ethanol).

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride.

Q1: My crude product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. How can I solidify it?

A1: This is a common issue, especially if the free base of the piperazine product was isolated. Converting the basic piperazine product to its hydrochloride salt is an effective method to obtain a stable, crystalline solid.[4] The increased polarity and ionic character of the salt facilitate the formation of a crystal lattice.

Protocol Insight: Dissolve the crude oily free base in a minimal amount of a suitable organic solvent like isopropanol or ethyl acetate. Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in ether or isopropanol) dropwise while stirring. The hydrochloride salt should precipitate. This solid can then be collected by filtration and subjected to further purification, such as recrystallization.[4]

Q2: My TLC analysis shows multiple spots. How can I identify the impurities?

A2: The first step is to co-spot your crude product lane with the starting materials (piperazine and the fluoro-nitro-aromatic precursor).

  • Piperazine: Being highly polar, it will likely remain at or very near the baseline on a silica gel TLC plate.

  • Aromatic Starting Material: This will be less polar than your desired product.

  • Di-substituted Byproduct: This byproduct is significantly less polar than your mono-substituted product and will have the highest Rf value.

  • Desired Product: The mono-substituted product will have an intermediate polarity and Rf value.

Q3: How do I remove excess unreacted piperazine from my crude product?

A3: An acid-base extraction is the most efficient method. Before forming the final hydrochloride salt, your desired product is a free base.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water or a dilute brine solution. Since piperazine is very soluble in water, this will extract the majority of it.[5]

  • For more rigorous removal, you can perform a wash with a dilute acid (e.g., 1M HCl). However, this may also extract some of your desired product. A more effective strategy is to adjust the pH carefully. Piperazine has two pKa values (around 5.3 and 9.7), which can be exploited for selective extraction if necessary.[5]

Q4: My NMR spectrum is clean, but the melting point is low and broad. What could be the cause?

A4: This often points to the presence of residual solvents or water. Even small amounts of solvent can disrupt the crystal lattice, lowering and broadening the melting point. Drying the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60 °C) is crucial.[6]

Q5: What is the most reliable method for achieving high purity (>99.5%)?

A5: For crystalline solids like this hydrochloride salt, recrystallization is a robust and scalable technique.[6] It relies on the difference in solubility between the desired compound and its impurities in a specific solvent at different temperatures.[6] If recrystallization fails to remove a persistent impurity with similar solubility, column chromatography is the next logical step.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for addressing common purification challenges.

G start Crude Product Analysis (TLC, NMR, Melting Point) oily Is the product oily or non-crystalline? start->oily tlc_impure Are there multiple spots on TLC? oily->tlc_impure No salt_formation Perform HCl Salt Formation oily->salt_formation Yes mp_low Is the melting point low or broad? tlc_impure->mp_low No identify_impurities Identify Impurities (Co-spot with SMs) tlc_impure->identify_impurities Yes dry Dry Under Vacuum mp_low->dry Yes end_node Pure Crystalline Product mp_low->end_node No salt_formation->tlc_impure recrystallize Perform Recrystallization recrystallize->mp_low chromatography Perform Column Chromatography chromatography->mp_low dry->end_node identify_impurities->chromatography If impurities persist acid_base Consider Acid-Base Extraction for SMs identify_impurities->acid_base acid_base->recrystallize

Caption: Troubleshooting workflow for purification.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This technique is highly effective for removing small amounts of impurities from a solid sample. The key is selecting a solvent in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Table 2: Solvent Selection for Recrystallization
Solvent / Solvent SystemRationale & PropertiesProcedure Notes
Methanol (MeOH) The hydrochloride salt is often soluble in hot methanol.[6][7]Use the minimum amount of hot solvent to achieve full dissolution. Cool slowly.
Ethanol (EtOH) / Isopropanol (IPA) Good alternatives to methanol, may offer different selectivity for impurity removal.[4]Generally less volatile and toxic than methanol. Solubility might be lower, requiring more solvent.
Methanol / Water A mixed solvent system. The product is soluble in hot methanol; water is added as an anti-solvent to induce crystallization upon cooling.[6]Dissolve in hot MeOH. Add water dropwise until persistent cloudiness appears, then reheat to clarify before cooling.
Methanol / Diethyl Ether Another mixed system. Ether acts as an anti-solvent for the polar hydrochloride salt.Use with caution due to the high volatility and flammability of ether. Add ether slowly to the cooled methanolic solution.
Step-by-Step Recrystallization Procedure (Methanol/Water System)
  • Dissolution: Place the crude 1-(2-Fluoro-6-nitrophenyl)piperazine HCl in an Erlenmeyer flask with a magnetic stir bar. Heat methanol to its boiling point (~65 °C) in a separate flask. Add the minimum amount of hot methanol to the crude product while stirring to achieve complete dissolution.[6]

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible, perform a hot gravity filtration quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a faint, persistent cloudiness is observed. This indicates the solution is saturated.[6]

  • Reheat and Cool: Gently reheat the solution until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[6]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the purified product.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystal cake with a small amount of a cold methanol/water mixture. Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.[6]

Protocol 2: Purification by Column Chromatography

This method is used when recrystallization is ineffective, particularly for removing byproducts with similar solubility, such as the di-substituted piperazine.

Step-by-Step Chromatography Procedure
  • Stationary Phase: Prepare a slurry of silica gel in the chosen non-polar eluent and pack it into a glass column.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase polarity. A common starting system for N-substituted piperazines is Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[4] Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to prevent the basic piperazine from streaking on the acidic silica gel.

  • Sample Loading: Adsorb the crude free base product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. The less polar di-substituted byproduct will elute first. Gradually increase the eluent polarity to elute the more polar, desired mono-substituted product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure. Convert the resulting pure free base to the hydrochloride salt as described in Q1.

Purification Strategy Overview

G cluster_pre Pre-Purification (Free Base) cluster_main Primary Purification cluster_post Final Product Formulation crude Crude Reaction Mixture (Free Base Form) extract Aqueous Workup / Acid-Base Extraction crude->extract Removes water-soluble impurities (e.g., Piperazine) decision Purity Check (TLC/NMR) Major Byproducts Present? extract->decision chrom Column Chromatography recrys Recrystallization chrom->recrys For final polishing salt HCl Salt Formation (if not already salt) recrys->salt decision->chrom Yes decision->recrys No (Minor Impurities) dry Vacuum Drying salt->dry final High-Purity Product (>99.5%) dry->final

Sources

Technical Support Center: Solubility Optimization for Piperazine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Strategies to improve the solubility of piperazine hydrochlorides Audience: Drug Development Scientists, Formulation Engineers, Medicinal Chemists

Executive Summary: The Piperazine Solubility Paradox

Piperazine is a ubiquitous pharmacophore found in anthelmintics, antipsychotics, and antihistamines. While the piperazine ring itself is highly water-soluble (


, 

), its hydrochloride salts often present a distinct "solubility paradox" during development.

The Core Problem: Researchers often observe that Piperazine-HCl salts exhibit excellent aqueous solubility in water but suffer from drastic solubility drops in physiological fluids (specifically gastric media) or unpredictable precipitation during in vitro serial dilutions.

This guide moves beyond basic "add more solvent" advice. We dissect the thermodynamic and kinetic barriers governing piperazine hydrochloride solubility and provide actionable, self-validating protocols to overcome them.

Troubleshooting Guide: Diagnostic & Solutions

Issue Type A: The "Common Ion" Trap (In Vivo / Gastric Fluid)

User Complaint: "My piperazine di-HCl salt dissolves instantly in water (


), but when I test it in Simulated Gastric Fluid (SGF, pH 1.2), the solubility crashes, and I see crystalline precipitation."

Root Cause Analysis: This is the Common Ion Effect . SGF contains a high concentration of chloride ions (


).
The solubility product constant (

) governs the equilibrium:

In pure water,


 is low, allowing high 

. In SGF, the exogenous chloride drives the equilibrium to the left, forcing the salt out of solution.

Corrective Strategy:

StrategyMechanismProtocol Validation
Switch Counter-ion Replace HCl with non-halide anions (e.g., Citrate, Adipate, Mesylate). These do not share the common ion with gastric acid.Experiment: Compare kinetic solubility of HCl vs. Adipate salt in 0.1 N HCl.
Salt Disproportionation If the pH drops too low, the di-HCl salt may convert to a less soluble mono-HCl form or free base surface layer.Experiment: Raman microscopy on the undissolved pellet to confirm solid-state form.
Lipid Formulation Encapsulate the salt in a lipid-based SEDDS to shield it from the chloride-rich environment.Experiment: Dispersion test in SGF; measure turbidity vs. time.
Issue Type B: The "Dilution Crash" (In Vitro Assays)

User Complaint: "I prepare a


 stock in DMSO. When I dilute this 100x into PBS (pH 7.4) for my cell assay, the compound precipitates immediately."

Root Cause Analysis:

  • The pH Cliff: At pH 7.4, the piperazine ring is predominantly singly protonated or neutral (depending on substitution). The intrinsic solubility (

    
    ) of the free base is often orders of magnitude lower than the salt.
    
  • The "Oiling Out" Effect: Piperazine derivatives are often lipophilic. Rapid addition of water to DMSO causes local supersaturation, leading to amorphous precipitation ("oiling out") which is kinetically slow to redissolve.

Corrective Strategy: The "Step-Down" Protocol

Do not dilute directly from


 DMSO to Aqueous Buffer. Use an intermediate bridge.
  • Step 1: Prepare Stock (

    
     in DMSO).
    
  • Step 2 (The Bridge): Dilute 1:10 into a co-solvent mix (e.g.,

    
     PEG400 / 
    
    
    
    Water).
    • Result:

      
       solution, stable.
      
  • Step 3 (Final): Dilute the Bridge solution 1:10 into PBS.

    • Result:

      
       final. The gradual polarity shift prevents shock precipitation.
      

Advanced Formulation Workflows

Workflow 1: Cyclodextrin Complexation Decision Tree

Cyclodextrins (CDs) are the "gold standard" for rescuing piperazine solubility without altering the chemical structure. The hydrophobic cavity hosts the piperazine derivative, while the hydrophilic exterior ensures water solubility.

CD_Selection Start Start: Piperazine-HCl Solubility Issue Target Target Delivery Route? Start->Target Oral Oral Delivery Target->Oral IV Parenteral / IV Target->IV Cavity Guest Size Check: Is MW > 500 Da? Oral->Cavity HPBeta Use HP-Beta-CD (High Solubility) IV->HPBeta Alternative SBEBeta Use SBE-Beta-CD (Captisol® - Renal Safe) IV->SBEBeta Preferred Beta Use Beta-CD (Standard) Cavity->Beta No Cavity->HPBeta Yes

Caption: Decision matrix for selecting the appropriate Cyclodextrin derivative based on delivery route and molecular weight.

Key Protocol: Phase Solubility Study

  • Prepare increasing concentrations of HP-

    
    -CD (
    
    
    
    ) in water.
  • Add excess Piperazine-HCl drug to each vial.

  • Shake for 48 hours at

    
    .
    
  • Filter and analyze supernatant by HPLC.

  • Success Metric: A linear increase in drug solubility (

    
     type profile) indicates a 1:1 inclusion complex.
    
Workflow 2: Solid Dispersion (Amorphous Stabilization)

If salt modification and CDs fail, Amorphous Solid Dispersion (ASD) is the next tier.

Mechanism: The energy required to break the crystal lattice is removed by freezing the drug in a disordered (amorphous) state within a polymer matrix.

Recommended Polymers for Piperazines:

  • HPMC-AS: Excellent for preventing recrystallization at intestinal pH.

  • PVP K30: Good for immediate release, but hygroscopic (risk for piperazine HCl salts).

  • Soluplus: Amphiphilic graft copolymer, acts as a surfactant and matrix.

Quantitative Data Reference

Table 1: Comparative Solubility of Piperazine Salts (Model Data)

Salt FormAqueous Solubility (

)
Solubility in 0.1 N HCl (SGF)HygroscopicityRecommendation
Free Base Moderate (

)
High (converts to HCl)LowUse for lipid formulations.
Dihydrochloride Very High (

)
Low (< 5 mg/mL) High Avoid if common ion effect is observed.
Citrate High (

)
High (

)
LowBest Balance for oral solids.
Adipate Moderate (

)
ModerateVery LowBest for stability in humid zones.

Note: Data generalized from standard pharmaceutical salt selection principles.

Experimental Protocol: The "Golden Standard" Solubility Screen

Objective: To determine the thermodynamic solubility and identify the "Common Ion" risk.

Materials:

  • Piperazine-HCl compound.[1][2][3][4]

  • Media: Water, 0.1 N HCl (SGF), 50 mM Phosphate Buffer pH 6.8 (SIF).

  • Equipment: Thermomixer, HPLC/UV-Vis, pH meter.

Step-by-Step:

  • Saturation: Add excess solid compound to

    
     of each medium in 
    
    
    
    Eppendorf tubes. You must see undissolved solid.
  • Equilibration: Shake at

    
     for 24 hours.
    
  • pH Check (Critical): Measure the pH of the supernatant at the end of the experiment.

    • Why? Piperazine HCl is acidic.[5] Dissolving it in phosphate buffer might crash the pH from 6.8 to 4.0, giving you false high solubility data. Always readjust pH or use stronger buffers.

  • Separation: Centrifuge at 14,000 rpm for 10 mins.

  • Filtration: Filter supernatant through a

    
     PVDF filter (pre-saturated to avoid drug adsorption).
    
  • Quantification: Dilute filtrate into mobile phase and analyze via HPLC.

Self-Validating Check:

  • If the pH shifted by

    
     units, the result is invalid . Repeat with higher buffer capacity (e.g., 
    
    
    
    phosphate).

References

  • BenchChem. (2025).[5][6][7] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from 5

  • University of Regina. (n.d.). pKa Values of Some Piperazines at Different Temperatures. Retrieved from 8

  • National Institutes of Health (NIH). (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.[9] PubMed. Retrieved from 9

  • PubChem. (2025).[2] Piperazine Compound Summary: Chemical and Physical Properties.[1][2][3][6][9][10][11] Retrieved from 2[10]

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

  • Solubility of Things. (n.d.). Piperazine Dihydrochloride Solubility Data.[1][4][9] Retrieved from 4

Sources

Validation & Comparative

Comparative Analysis of Piperazine Derivatives: 1-(4-Fluorophenyl)piperazine vs. 1-(2-Fluoro-6-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter researchers who view fluorinated phenylpiperazines as interchangeable building blocks. However, the precise positioning of functional groups on the phenyl ring fundamentally alters both the chemical reactivity and the biological trajectory of these molecules.

This guide provides an in-depth, objective comparison between two highly utilized yet functionally divergent compounds: 1-(4-fluorophenyl)piperazine (pFPP) and 1-(2-fluoro-6-nitrophenyl)piperazine . We will dissect their structural electronics, target profiles, and the self-validating experimental workflows required to harness their full potential in drug discovery.

Structural and Electronic Divergence

The fundamental difference between these two compounds lies in how their substitution patterns dictate their roles in medicinal chemistry: either as a terminal pharmacophore or as a highly reactive synthetic linchpin.

1-(4-Fluorophenyl)piperazine (pFPP)

In pFPP, the para-fluoro substitution exerts a moderate inductive electron-withdrawing effect while simultaneously donating electron density via resonance. This balance maintains the basicity of the piperazine N1/N4 atoms (pKa ~ 8.5–9.0), which is an absolute requirement for anchoring to the conserved aspartate residue in the binding pockets of monoamine GPCRs[1]. The molecule remains relatively planar, allowing it to act as a direct ligand for serotonin (5-HT) receptors and a key structural motif in CNS drugs like niaprazine[2].

1-(2-Fluoro-6-nitrophenyl)piperazine

Conversely, the addition of an ortho-nitro group alongside an ortho-fluoro group creates a sterically hindered, highly electron-deficient system. The massive steric bulk forces the piperazine ring out of coplanarity with the phenyl ring. More importantly, the strong electron-withdrawing nature of the nitro group significantly reduces the basicity of the piperazine nitrogens. Instead of acting as a direct receptor ligand, this compound is engineered to be a precursor . The nitro group serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), a feature heavily exploited in late-stage radiofluorination for Positron Emission Tomography (PET) tracers[3].

Quantitative Data & Application Profiles

To guide your selection in assay development or synthetic route planning, the table below summarizes the physicochemical properties and primary R&D utilities of both compounds.

Metric / Property1-(4-Fluorophenyl)piperazine (pFPP)1-(2-Fluoro-6-nitrophenyl)piperazine
Substitution Pattern para-Fluoroortho-Fluoro, ortho-Nitro
Electronic Effect on Ring Moderately electron-withdrawingStrongly electron-deficient
Piperazine N1 Basicity Moderate to High (pKa ~ 8.5)Low (Electron withdrawal by NO

)
Steric Profile Planar tendency, low steric hindranceHighly twisted, orthogonal conformation
Primary Role in R&D Direct receptor ligand / PharmacophoreSynthetic intermediate / Radiotracer precursor
Key Target / Application 5-HT

, 5-HT

/ CNS Therapeutics
SNAr Radiofluorination / PKM2 PET Imaging

Visualizing Workflows and Mechanisms

To conceptualize how these molecules are utilized in the laboratory, we must map their respective functional pathways. pFPP is utilized for its direct biological signaling, whereas 1-(2-fluoro-6-nitrophenyl)piperazine is valued for its divergent chemical reactivity.

G pFPP 1-(4-Fluorophenyl)piperazine (Ligand) Receptor 5-HT2A Receptor (GPCR) pFPP->Receptor Binds & Modulates Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Production

Fig 1: pFPP modulatory signaling via 5-HT2A receptor activation and downstream calcium release.

G Precursor 1-(2-Fluoro-6-nitrophenyl)piperazine Reduction Nitro Reduction (H2, Pd/C) Precursor->Reduction Pathway A SNAr SNAr Reaction ([18F]Fluoride, DMF) Precursor->SNAr Pathway B Diamine Ortho-diamine Intermediate Reduction->Diamine PET [18F] PET Radiotracer (e.g., PKM2 Imaging) SNAr->PET Nitro Displacement Cyclization Heterocyclic Cyclization Diamine->Cyclization + Aldehyde/Acid

Fig 2: Divergent synthetic workflows for 1-(2-fluoro-6-nitrophenyl)piperazine in drug development.

Experimental Methodologies

The following protocols detail the standard laboratory procedures for evaluating these compounds. Each protocol is designed as a self-validating system , ensuring that the data generated is artifact-free and reproducible.

Protocol A: Competitive Radioligand Binding Assay for pFPP (5-HT )

Objective: To quantify the binding affinity (K


) of pFPP at the 5-HT

receptor. Causality & Design: We utilize [

H]ketanserin as the radioligand because of its exceptionally high specificity for 5-HT

receptors. By measuring the competitive displacement of[

H]ketanserin by varying concentrations of pFPP, we can accurately determine the IC

.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT

    
     receptors in 50 mM Tris-HCl buffer (pH 7.4) to expose the membrane-bound GPCRs.
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [

    
    H]ketanserin, and pFPP (ranging from 0.1 nM to 10 µM).
    
    • Self-Validation Step: Include parallel control wells containing 10 µM mianserin. This massive excess of a known antagonist defines the Non-Specific Binding (NSB) baseline, ensuring the measured signal is strictly receptor-specific.

  • Filtration: Terminate the reaction after 60 minutes at 37°C by rapid vacuum filtration through GF/B glass fiber filters. Note: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the basic pFPP ligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate the K

    
     using the Cheng-Prusoff equation.
    
Protocol B: SNAr Radiofluorination of 1-(2-Fluoro-6-nitrophenyl)piperazine

Objective: To synthesize[


F]-labeled PET radiotracers (e.g., [

F]DASA-23 precursors) via nucleophilic displacement of the nitro group[3]. Causality & Design: The ortho-nitro group is an excellent leaving group in SNAr reactions when heavily activated by the electron-withdrawing ortho-fluoro group. We utilize Kryptofix 2.2.2 (K

) to sequester potassium ions, thereby generating highly reactive, "naked"[

F]fluoride capable of displacing the nitro moiety.

Step-by-Step Workflow:

  • Fluoride Activation: Trap cyclotron-produced [

    
    F]fluoride on a QMA anion-exchange cartridge. Elute with a solution of K
    
    
    
    CO
    
    
    and K
    
    
    in acetonitrile/water. Azeotropically dry the complex at 110°C under a stream of nitrogen. Crucial: All water must be removed, as hydration tightly coordinates the fluoride ion, killing its nucleophilicity.
  • Radiolabeling: Add 2–5 mg of the 1-(2-fluoro-6-nitrophenyl)piperazine precursor dissolved in anhydrous DMF. Heat the sealed reactor at 110°C for 15 minutes to drive the nitro displacement.

  • Purification: Quench the reaction with water and inject the crude mixture onto a semi-preparative RP-HPLC system. Collect the radioactive fraction corresponding to the[

    
    F]-product.
    
  • Formulation & Validation: Evaporate the HPLC solvent and formulate the tracer in saline containing 10% ethanol.

    • Self-Validation Step: Perform an analytical HPLC co-injection of the formulated radiotracer with a non-radioactive ("cold") reference standard. A perfect overlay of the UV absorbance peak (cold standard) and the radiometric peak (hot tracer) definitively confirms the chemical identity of the synthesized product.

References

  • Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction. Sakarya University Journal of Science, 2022.[Link]

  • Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]

  • Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2. Molecular Imaging and Biology, 2017.[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrophenylpiperazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrophenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.[1][2] The specific substitution pattern on both the phenyl ring and the piperazine nitrogen atoms is critical for modulating target affinity, selectivity, and pharmacokinetic properties.[3][4] Consequently, the efficient and selective synthesis of these derivatives is a paramount concern for drug discovery and development programs.

This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for constructing substituted nitrophenylpiperazines. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is to empower researchers to make informed decisions when selecting a synthetic route, balancing factors of yield, scalability, substrate scope, and operational simplicity.

Core Synthetic Strategies: A Mechanistic and Practical Comparison

The construction of the critical N-aryl bond between the piperazine nitrogen and the nitrophenyl ring is the central challenge. Two principal strategies dominate the field: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method

The SNAr reaction is arguably the most traditional and direct method for synthesizing nitrophenylpiperazines.[5] Its efficacy hinges on the powerful electron-withdrawing nature of the nitro (-NO₂) group.

Mechanistic Rationale: Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[5] However, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group (typically a halide), polarizes the aromatic ring.[5][6] This polarization renders the carbon atom attached to the leaving group sufficiently electrophilic to be attacked by a nucleophile like the secondary amine of a piperazine. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The subsequent expulsion of the leaving group restores aromaticity and yields the final product.

SNAr_Mechanism cluster_0 SNA_r_ Workflow Start Nitro-Aryl Halide + Substituted Piperazine Base_Solvent Add Base (e.g., K₂CO₃) & Polar Aprotic Solvent (e.g., DMF) Start->Base_Solvent Step 1 Heating Heat Reaction Mixture (e.g., 80-100°C) Base_Solvent->Heating Step 2 Workup Aqueous Workup & Product Isolation Heating->Workup Step 3 Product Nitrophenylpiperazine Product Workup->Product

Caption: General workflow for SNAr synthesis of nitrophenylpiperazines.

Scope and Performance:

  • Substrates: This method works exceptionally well with highly activated aryl halides. 4-Fluoronitrobenzene is a particularly effective substrate because fluorine is the most electronegative halogen, making the attached carbon highly electrophilic, which accelerates the rate-determining nucleophilic attack step.[6][7] Chloro-, bromo-, and even other nitro- groups can also serve as leaving groups.[8][9]

  • Yields: The SNAr approach is known for its high efficiency, frequently delivering yields in the range of 75% to over 95%.[7][10][11]

  • Conditions: Reactions are typically conducted in polar aprotic solvents like DMF or DMSO, which can solvate the cation of the base (e.g., K₂CO₃, Cs₂CO₃) and accelerate the reaction.[7][10][11] Moderate heating (e.g., 80 °C) is often sufficient.[11]

  • Limitations: The primary limitation is the requirement for a strongly electron-deficient aromatic ring. The reaction is generally not feasible for aryl halides lacking potent electron-withdrawing groups. Furthermore, the conditions may not be suitable for substrates with base-sensitive functional groups.

Buchwald-Hartwig Amination: A Modern, Versatile Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[12][13] It offers a significantly broader substrate scope compared to SNAr and operates under milder conditions.[13]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (piperazine) coordinates to the palladium center, typically displacing a ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed, and the desired nitrophenylpiperazine is released, regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) are often used to promote the oxidative addition and the final reductive elimination steps, which are frequently rate-limiting.[12][15]

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L₂ A Oxidative Addition center->A Ar-X B Pd(II) Complex (Ar-Pd(L)₂-X) A->B C Amine Coordination & Deprotonation B->C + Piperazine + Base D Pd-Amido Complex (Ar-Pd(L)₂-NR₂) C->D E Reductive Elimination D->E Product Formation E->center Ar-Piperazine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Scope and Performance:

  • Substrates: A key advantage is the broad scope. The reaction is effective for aryl chlorides, bromides, iodides, and triflates, including those that are electron-rich or sterically hindered, which are notoriously unreactive in SNAr.[12][15]

  • Yields: Yields are generally moderate to high, often up to 97% under optimized conditions.[15] However, yields can be highly dependent on the specific substrates and the catalyst-ligand system.[16]

  • Conditions: While considered "mild" compared to older methods like the Ullmann condensation, reactions often require an inert atmosphere (e.g., Argon) to protect the sensitive catalyst, though aerobic methods have been developed.[13][15] A variety of bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane) can be used.[13][17]

  • Limitations: A significant challenge is controlling selectivity, particularly with unsubstituted piperazine, where undesired bis-arylation can be a major side product.[13][15] The cost of palladium catalysts and specialized phosphine ligands can be a drawback for large-scale synthesis.[17] Residual palladium in the final product is a major concern for pharmaceutical applications and requires dedicated removal steps.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the two primary synthetic routes, providing a basis for objective comparison.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Typical Yield 75-98%[10][11]70-97%[15][16]
Reaction Time 2-8 hours[10][18]10 minutes - 12 hours[15][16]
Aryl Substrate Scope Limited to electron-deficient rings (e.g., nitro-activated)[5][19]Broad: electron-rich, -neutral, and -deficient aryl halides/triflates[12][15]
Key Reagents Base (K₂CO₃, Cs₂CO₃), Polar Aprotic Solvent (DMF, DMSO)[7][10]Pd Catalyst, Phosphine Ligand, Base (NaOt-Bu, Cs₂CO₃)[13][17]
Scalability Generally high; inexpensive reagents.[20]Moderate; catalyst cost and removal can be challenging on a large scale.[17]
Key Challenge Limited substrate scope.Controlling mono- vs. bis-arylation; catalyst cost and removal.[13][15]

Experimental Protocols: Representative Procedures

To provide a practical context, detailed step-by-step methodologies for each core approach are provided below.

Protocol 1: SNAr Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine

This protocol is adapted from a high-yield procedure demonstrating the simplicity and efficiency of the SNAr method.[10]

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1-fluoro-4-nitrobenzene (1.0 eq, e.g., 7.1 mmol, 1000 mg).

  • Add N,N-dimethylformamide (DMF, approx. 20 mL).

  • Add 1-methylpiperazine (1.0 eq, 7.1 mmol, 708 mg) to the solution.

  • Add potassium carbonate (K₂CO₃) (3.0 eq, 21.3 mmol, 2944 mg). The base acts as a scavenger for the HF formed during the reaction.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, pour the reaction mixture into cold deionized water (approx. 400 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with deionized water to remove residual DMF and salts.

  • Dry the collected orange solid in a vacuum oven at 80 °C for 2 hours to yield 1-methyl-4-(4-nitrophenyl)piperazine. (Reported Yield: 98%).[10]

Protocol 2: Buchwald-Hartwig Synthesis of a Mono-N-Aryl Nitrophenylpiperazine

This generalized protocol illustrates a rapid, aerobic synthesis and highlights the critical parameters for achieving mono-arylation.[15]

Materials:

  • Aryl Chloride (e.g., 4-chloro-nitrobenzene) (1.0 eq)

  • Piperazine (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (e.g., 4 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.2 eq)

  • Toluene

Procedure:

  • To a reaction vial, add the aryl chloride (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).

  • Add piperazine (2.5 eq). Using an excess of piperazine is crucial to favor the mono-arylated product over the bis-arylated byproduct.[15]

  • Add sodium tert-butoxide (1.2 eq).

  • Add toluene as the solvent.

  • Seal the vial and stir the mixture at 100 °C for 10-30 minutes. The rapid reaction time is a key feature of this optimized system.[15]

  • Monitor the reaction by LCMS to observe the consumption of the aryl chloride and the formation of mono- and bis-arylated products.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired mono-arylated nitrophenylpiperazine.

Strategic Synthesis Selection

Choosing the optimal synthetic route depends on a careful evaluation of the project's specific constraints and goals.

Decision_Tree Start Start: Synthesize a Substituted Nitrophenylpiperazine Q1 Is the Aryl Ring Strongly Electron-Deficient? Start->Q1 S_N_Ar Use S_N_Ar Synthesis Q1->S_N_Ar Yes Buchwald Use Buchwald-Hartwig Amination Q1->Buchwald No S_N_Ar_Adv Advantages: - High Yield - Simple Procedure - Inexpensive Reagents S_N_Ar->S_N_Ar_Adv Q2 Is Mono-Arylation Critical and Scale >10g? Buchwald->Q2 Buchwald_Adv Advantages: - Broad Substrate Scope - Tolerates Diverse Functionality - Milder Conditions Buchwald->Buchwald_Adv Optimize Optimize Reaction: - Use Excess Piperazine - Screen Ligands/Bases Q2->Optimize Yes

Caption: Decision guide for selecting a synthesis method.

  • For Activated Aryl Halides: When the starting material is an electron-deficient aryl halide like 4-fluoronitrobenzene, SNAr is almost always the superior choice. It is operationally simple, cost-effective, high-yielding, and easily scalable.[10][20]

  • For Broader Substrate Scope: When dealing with electron-neutral or electron-rich aryl halides, or when using more complex, sterically hindered piperazines, the Buchwald-Hartwig amination is the go-to method.[12][15] Its versatility is unmatched.

  • For Scalability and Cost-Sensitivity: For large-scale campaigns, the SNAr method's use of inexpensive reagents makes it highly attractive.[20] The cost and palladium removal associated with Buchwald-Hartwig can become significant hurdles at scale.[17]

  • For Mono-Substitution Control: Achieving selective mono-arylation of piperazine can be challenging with either method but is a well-documented issue for Buchwald-Hartwig.[13][15] Strategies like using a large excess of piperazine or employing mono-protected piperazine derivatives are often necessary.[3]

Conclusion

The synthesis of substituted nitrophenylpiperazines is a mature field with robust and reliable methodologies. The classic Nucleophilic Aromatic Substitution provides a powerful, high-yield, and economical route for activated substrates. For cases where the SNAr reaction is not viable due to substrate limitations, the Buchwald-Hartwig amination offers a versatile and highly effective alternative, albeit with considerations regarding catalyst cost and selectivity control. By understanding the mechanistic principles and practical trade-offs of each method, researchers can confidently select and execute the most appropriate strategy to accelerate their drug discovery and development efforts.

References

  • Benchchem. A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Online] Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science, 18(10), 5272-5275. [Online] Available at: [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Online] Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Online] Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Online] Available at: [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Wikipedia. Reductive amination. [Online] Available at: [Link]

  • Ananthan, S., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(17), 8345-8356. [Online] Available at: [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (3), 385-389. [Online] Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • ResearchGate. (2021). Recent developments in the synthesis of piperazines (microreview).
  • Ananikov, V. P. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 290. [Online] Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Online] Available at: [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Online] Available at: [Link]

  • PubMed. (2023). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. Journal of the American Chemical Society, 145(1), 41-46. [Online] Available at: [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Online Journal of Case Studies. [Online] Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Online] Available at: [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Online] Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-950.
  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Online] Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • ResearchGate. (2004). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Acta Pharmaceutica, 54(1), 13-26.
  • ResearchGate. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • ResearchGate. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.

Sources

Engineering the Piperazine Scaffold: A Comparative Guide on Fluoro- vs. Chloro-Substitution in Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuances of lead optimization. When dealing with the piperazine scaffold—a privileged structure ubiquitous in modern pharmacopeia—the decision to substitute with fluorine versus chlorine is never arbitrary. It is a calculated manipulation of thermodynamics, steric bulk, and metabolic vulnerability.

This guide objectively evaluates the biological efficacy of fluoro-substituted versus chloro-substituted piperazines, breaking down the causality behind their divergent behaviors and providing self-validating experimental frameworks to test them.

Mechanistic Causality: The Fluorine vs. Chlorine Dichotomy

To understand why a simple halogen swap drastically alters a drug's efficacy, we must look beyond molecular weight and examine the thermodynamic pathways of target binding.

  • Chloro-Substitution (Enthalpic Drivers): Chlorine is larger, highly lipophilic, and polarizable. Because of its size and electron distribution, chlorine forms a pronounced "σ-hole"—an electron-deficient region on the halogen axis. This enables strong, highly directional halogen bonds with Lewis bases (e.g., carbonyl oxygens in a target protein's backbone). Consequently, chloro-substituted piperazines often achieve superior target affinity through strong enthalpic gains and enhanced hydrophobic pocket filling.

  • Fluoro-Substitution (Entropic Drivers): Fluorine, due to its extreme electronegativity and small van der Waals radius (isosteric to hydrogen), tightly holds its electron cloud and rarely participates in intermolecular halogen bonding. Instead, fluorine excels at intramolecular pre-organization. Recent supramolecular binding studies on halogenated N-phenylpiperazines demonstrate that ortho-fluorine substitutions form intramolecular C–H···F interactions with the piperazine ring. This restricts rotational degrees of freedom, effectively locking the conformation and significantly reducing the entropic penalty upon target binding (). Furthermore, the strong C–F bond acts as a metabolic shield, blocking CYP450 oxidation sites without adding massive steric bulk.

G Start Piperazine Scaffold Halogenation Fluoro Fluoro-Substitution (-F) Start->Fluoro Chloro Chloro-Substitution (-Cl) Start->Chloro F_Mech1 High Electronegativity Small VdW Radius Fluoro->F_Mech1 F_Mech2 Intramolecular C-H...F Pre-organization Fluoro->F_Mech2 Cl_Mech1 Larger Steric Bulk Lower Electronegativity Chloro->Cl_Mech1 Cl_Mech2 Strong σ-hole Formation (Halogen Bonding) Chloro->Cl_Mech2 F_Outcome Reduced Entropic Penalty Enhanced Metabolic Stability F_Mech1->F_Outcome F_Mech2->F_Outcome Cl_Outcome Increased Lipophilicity Stronger Enthalpic Binding Cl_Mech1->Cl_Outcome Cl_Mech2->Cl_Outcome

Mechanistic divergence of fluoro- vs. chloro-substitution on piperazine biological efficacy.

Quantitative Performance Comparison

The theoretical differences between F and Cl substitutions manifest clearly in empirical data across diverse therapeutic areas. Below is a structured comparison of their biological efficacy based on recent literature.

Compound ClassTarget / IndicationFluoro-Substituted EfficacyChloro-Substituted EfficacyMechanistic Driver
Piperazinyl-4(1H)-quinolones P. falciparum (Antimalarial)EC₅₀ = 110 nMEC₅₀ = 39 nMChlorine provides optimal lipophilicity and steric bulk for the hydrophobic binding pocket (1).
Piperidine/Piperazine Analogs HIV-1 gp120 (Sensitizers)K_d = 2.8 µM (3-F, 4-Cl combo)K_d > 10 µM (4-Cl alone)Fluorine provides critical pre-organization via intramolecular C-H...F interaction, acting synergistically with Cl (2).
1-piperazino-3-arylindans Dopamine D1 Receptor (CNS)High affinity (IC₅₀ < 10 nM)High affinity (IC₅₀ < 10 nM)Both halogens increase D1 selectivity over D2; F is often preferred to lower lipophilic clearance (3).
Thieno[3,2-b]quinolines M. tuberculosis (Antimycobacterial)MIC = 62.5 µg/mL (4-F)MIC = 62.5 µg/mL (4-Cl)Both 4-F and 4-Cl analogs outperform methyl/nitro variants due to enhanced membrane permeability (4).

Self-Validating Experimental Workflows

To accurately assess whether a fluoro- or chloro-substitution is driving efficacy via thermodynamics (affinity) or pharmacokinetics (stability), the following self-validating protocols must be deployed.

Workflow Step1 Synthesize F- and Cl- Piperazine Analogs Step2 In Vitro Radioligand Binding Assay Step1->Step2 Step3 Microsomal Stability (HLM/RLM) Clearance Step1->Step3 Step4 Calculate Kd / IC50 Step2->Step4 Step5 Determine Intrinsic Clearance (CL_int) Step3->Step5 Step6 Structure-Activity Relationship Modeling Step4->Step6 Step5->Step6

Self-validating experimental workflow for evaluating piperazine halogen analogs.

Protocol A: Radioligand Binding Assay (Target Affinity)

Causality: This assay isolates target affinity from cellular permeability. We must determine if the chloro-analog's increased lipophilicity translates to genuine receptor affinity or just non-specific binding.

  • Membrane Preparation: Homogenize target-expressing cells (e.g., HEK293 expressing D1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., [³H]-SCH23390), 50 µL of the piperazine competitor (F- or Cl- analog at concentrations 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint: Parallel incubation with a known radiolabeled standard establishes a baseline

    
    . If the standard's 
    
    
    
    deviates >15% from historical baselines, the assay is rejected. This ensures the F- vs. Cl- comparison is absolute, not an artifact of membrane degradation.
Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: Chlorine increases LogP, potentially increasing non-specific CYP450 binding and clearance. Fluorine blocks specific oxidation sites. This assay quantifies the intrinsic clearance (


) difference.
  • Reaction Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Add the piperazine analog (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 10,000 × g for 10 mins and analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate 
    
    
    
    .
  • Self-Validation Checkpoint: Co-incubation with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only validated if Verapamil

    
     > 40 µL/min/mg and Warfarin 
    
    
    
    < 5 µL/min/mg, isolating the halogen effect from microsomal batch variability.

References

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)
  • Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity Source: PMC - NIH URL
  • Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity Source: R Discovery URL
  • Full article: Quinoline and quinolones: promising scaffolds for future antimycobacterial agents Source: Taylor & Francis URL

Sources

Comparative Study of Piperazine Derivatives as Receptor Antagonists: Affinity, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target aminergic G protein-coupled receptors (GPCRs). As an Application Scientist in drug development, I have observed that minor structural modifications—such as altering linker rigidity, substituting terminal aromatic rings, or modifying basicity—can drastically shift a molecule's pharmacological profile from a potent agonist to a highly selective antagonist. This guide provides an in-depth, comparative analysis of piperazine derivatives acting as antagonists at dopamine (D2/D3/D4), serotonin (5-HT), and histamine/sigma receptors, supported by experimental data and self-validating protocols.

Structural Determinants of Receptor Affinity and Selectivity

Dopamine Receptors (D2, D3, D4)

The 4-phenylpiperazine moiety connected to an aryl amide group via a flexible linker is a classic pharmacophore for D3 over D2 selectivity[1]. However, introducing a rigid trans-butenyl linker between the aryl amide and the piperazine restricts conformational freedom, which significantly alters receptor selectivity[2]. For instance, trans-butenyl pyridine-benzamide derivatives demonstrate sub-nanomolar D3 affinity while decreasing D2 affinity, thereby enhancing the overall D2/D3 selectivity ratio[2].

Furthermore, multicomponent synthesis (such as the split-Ugi reaction) has yielded 1,4-disubstituted piperazines with exceptional D4 receptor affinities (Ki down to 0.72 nM)[3]. The lipophilic appendage is critical here, as it orients the molecule within the hydrophobic pocket formed by transmembrane domains 3, 5, and 6, dictating subtype specificity[1][3].

Serotonin Receptors (5-HT1A, 5-HT3)

Piperazine derivatives also exhibit profound antagonism at serotonin receptors. In 5-HT3 receptors, substituting the N1 atom of a 2-piperazinylbenzimidazole core is an absolute requirement for affinity[4]. The position of methoxy substitutions on the aromatic ring dictates binding strength via steric and electronic effects; the 7-methoxy derivative achieves a pKi of 9.4, whereas shifting the methoxy group to the 4-position drops the pKi to 6.7[4].

For 5-HT1A receptors, coupling piperazine to a 6-acetylcoumarin moiety yields potent antagonists[5]. The acetyl group forms crucial hydrogen bonds within the 5-HT1A binding pocket, and ortho-halogenation of the phenylpiperazine ring (e.g., a 2-chlorophenyl substitution) results in sub-nanomolar Ki values (0.57 nM), outperforming standard reference antagonists[5].

Histamine H3 and Sigma-1 Dual Targeting

Recent neuropharmacological studies have explored dual-targeting antagonists for antinociceptive therapies. Comparing piperazine to its carbon-isostere, piperidine, reveals that the basicity and steric profile of the nitrogen heterocycle strictly govern Sigma-1 (σ1R) affinity[6]. Replacing the piperidine core with a piperazine ring drastically reduces σ1R affinity (Ki shifts from 3.64 nM to 1531 nM) while maintaining Histamine H3 affinity[6][7]. This proves that the piperidine moiety is a critical structural element for dual H3/σ1R activity, whereas piperazine restricts the molecule to H3 selectivity[6].

Quantitative Comparison of Receptor Affinities

To objectively compare the performance of these derivatives, Table 1 summarizes the binding affinities of key piperazine (and comparative piperidine) derivatives across multiple receptor subtypes.

Compound Class / DerivativeTarget ReceptorAffinity (Ki or pKi)Secondary Target AffinityStructural Highlight
Trans-butenyl pyridine-benzamide (29) Dopamine D3Ki = 0.7 nMD2 Ki = 93.3 nMRigid trans-butenyl linker enhances D3 selectivity[2].
Split-Ugi Piperazine (24) Dopamine D4Ki = 0.72 nMD2 Ki = 51 nM1,4-disubstitution optimizes hydrophobic pocket fit[3].
7-methoxy-2-piperazinylbenzimidazole (7n) Serotonin 5-HT3pKi = 9.4N/A7-methoxy substitution maximizes electronic interactions[4].
6-acetyl-7-butoxycoumarin piperazine (7) Serotonin 5-HT1AKi = 0.57 nM5-HT2A > 1000 nM6-acetyl group forms key hydrogen bonds in the pocket[5].
Piperazine Derivative (4) Histamine H3Ki = 7.70 nMSigma-1 Ki = 1531 nMPiperazine restricts molecule to H3 selectivity[6].
Piperidine Derivative (5) Histamine H3 / Sigma-1H3 Ki = 3.17 nMSigma-1 Ki = 3.64 nMPiperidine core enables potent dual-targeting[6].

Mechanistic Pathways

Antagonism of Gi/o-coupled GPCRs (such as D2, D3, D4, and 5-HT1A) by piperazine derivatives prevents the receptor-mediated inhibition of adenylyl cyclase. This normalizes intracellular cAMP levels and restores downstream Protein Kinase A (PKA) signaling.

GPCR_Signaling Antagonist Piperazine Antagonist Receptor Gi/o-Coupled GPCR Antagonist->Receptor Blocks GProtein Gαi/o Protein Subunits Receptor->GProtein Prevents Activation AdenylylCyclase Adenylyl Cyclase (AC) GProtein->AdenylylCyclase Removes Inhibition cAMP cAMP Production AdenylylCyclase->cAMP Normalizes Levels PKA Protein Kinase A cAMP->PKA Restores Balance

GPCR signaling modulation by piperazine antagonists via Gi/o pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, binding affinities must be determined using a self-validating radioligand displacement assay, followed by a functional assay to confirm antagonism.

Competitive Radioligand Binding Assay (Dopamine D2/D3/D4)

Rationale: This assay measures the ability of unlabelled piperazine derivatives to compete with a high-affinity radioligand (e.g., [125I]-IABN for D2-like receptors)[2].

  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human D2L, D3, or D4 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes[2].

  • Step 2: Assay Setup. In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-IABN, and varying concentrations of the test piperazine derivative (

    
     to 
    
    
    
    M)[2].
  • Step 3: Internal Validation (Self-Validating Step). Include a positive control well with 10 µM Haloperidol to define non-specific binding (NSB). Include a reference standard (e.g., Clozapine) to ensure the calculated IC50 matches established literature values.

  • Step 4: Incubation and Filtration. Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters. Crucial Causality: Pre-soak filters in 0.1% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific ligand binding.

  • Step 5: Washing and Detection. Wash filters three times with 3 mL of ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Step 6: Data Analysis. Calculate IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    .
    

Workflow Membrane Prepare HEK293 Membranes Incubation Incubate Radioligand + Competitor Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters (Ice-cold Buffer) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Analysis Calculate IC50 & Ki Detection->Analysis

Step-by-step workflow for competitive radioligand binding assays.

Functional cAMP Accumulation Assay (Antagonist Validation)

Rationale: High binding affinity does not inherently confirm functional antagonism. This assay validates that the piperazine derivative actively blocks agonist-induced Gi/o activation[3][8].

  • Step 1: Plate CHO cells expressing the target receptor (e.g., D4 or 5-HT1A) at 10,000 cells/well.

  • Step 2: Pre-incubate cells with the test piperazine derivative and 10 µM Forskolin (to stimulate baseline cAMP production) for 15 minutes.

  • Step 3: Add the reference agonist (e.g., Dopamine or 8-OH-DPAT at their respective EC80 concentrations) and incubate for 30 minutes.

  • Step 4: Lyse the cells and quantify cAMP using a TR-FRET based immunoassay (e.g., LANCE Ultra cAMP kit).

  • Step 5: Analysis: A true antagonist will dose-dependently reverse the agonist's suppression of Forskolin-induced cAMP levels, confirming its functional profile[3].

References

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL:[Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library Source: PMC - PubMed Central URL:[Link]

  • New 2-piperazinylbenzimidazole derivatives as 5-HT3 antagonists. Synthesis and pharmacological evaluation Source: PubMed URL:[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents Source: MDPI URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PMC - PubMed Central URL:[Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs Source: MDPI URL:[Link]

Sources

Formulating for Success: A Comparative Guide to Piperazine Salt Stability Across Solvents

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in pharmaceutical chemistry, piperazine and its derivatives are heavily utilized in the development of anthelmintics, antidepressants, and complex active pharmaceutical ingredients (APIs). However, the anhydrous piperazine free base presents significant formulation challenges: it is highly hygroscopic, prone to volatilization, and chemically unstable under prolonged storage[1]. To mitigate these issues, formulation scientists convert the free base into various salt forms (e.g., adipate, citrate, dihydrochloride).

While salt formation improves baseline stability, the choice of solvent during crystallization, formulation, and storage introduces a new layer of complexity. Solvent-salt interactions can trigger hydrate formation, polymorphic transitions, or catastrophic disproportionation. This guide objectively compares the performance of common piperazine salts across different solvent matrices, providing the mechanistic causality and self-validating protocols necessary for robust drug development.

Mechanistic Causality: Why Solvents Dictate Salt Stability

The stability of a piperazine salt in a given solvent is not merely a function of solubility; it is a delicate thermodynamic balance between the crystal lattice energy of the salt and the solvation energy of the individual ions.

The Threat of Disproportionation and Microenvironmental pH

Disproportionation is the phenomenon where a pharmaceutical salt dissociates back into its free base and free acid within a formulation or solvent matrix[2]. Piperazine is a diprotic weak base (


, 

). When a piperazine salt formulated with a weakly acidic counterion is introduced to a polar solvent (like water or methanol), the localized "microenvironmental pH" at the solid-liquid interface can shift.

If the microenvironmental pH exceeds the


 (the pH at which the solubility of the ionized salt and the un-ionized free base are equal), the thermodynamic drive shifts toward the precipitation of the less soluble piperazine free base. Solvents with high dielectric constants and strong hydrogen-bonding capabilities (e.g., water) exacerbate this risk by stabilizing the dissociated ions, thereby facilitating the pH shift that triggers disproportionation.

Mechanism Salt Piperazine Salt (Solid State) Solvent Solvent Interaction (Dielectric Constant & H-Bonding) Salt->Solvent MicroPH Microenvironmental pH Shift (pH > pHmax) Solvent->MicroPH Dissociation Complete Ion Dissociation Solvent->Dissociation FreeBase Precipitation of Piperazine Free Base MicroPH->FreeBase Thermodynamic Drive Stable Stable Solvated Ions (High Solubility) Dissociation->Stable pH Maintained

Mechanistic pathway of solvent-induced piperazine salt disproportionation.

Solvate and Hydrate Formation

Counterions also dictate solvent-mediated stability. For instance, the citrate counterion possesses multiple hydroxyl and carboxylate groups that readily participate in extensive hydrogen-bonding networks with water. This causes piperazine citrate to frequently crystallize as various stable hydrates in aqueous solvents[1]. Conversely, piperazine adipate features a hydrophobic hydrocarbon chain that favors a tightly packed, anhydrous crystal lattice, resisting solvent intercalation and maintaining superior phase stability.

Comparative Data Analysis: Piperazine Salts in Various Solvents

To make informed formulation decisions, scientists must evaluate how different salt forms behave across standard solvent classes. The table below synthesizes the physicochemical stability and solubility profiles of primary piperazine salts.

Piperazine SaltMelting PointAqueous Stability & SolubilityStability in Alcohols (EtOH/MeOH)Key Solvent-Mediated Risks
Piperazine Adipate 256–257 °C (decomp)Soluble; highly stable[3]Practically insoluble[3]Low risk of disproportionation; excellent shelf-life.
Piperazine Citrate Variable (Hydrates)Highly solubleInsoluble in EtOH/Ether[4]High risk of hydrate formation in aqueous matrices.
Piperazine Hexahydrate 44 °CFreely solubleSoluble[5]Volatilization; poor thermal stability; liquefies easily.
Piperazine Dihydrochloride 318–320 °CFreely soluble[1]Slightly solubleHygroscopicity in high-humidity environments.

Data Synthesis Insight: For aqueous oral formulations, Piperazine Adipate is the superior choice due to its resistance to hydration and disproportionation. If a highly concentrated aqueous solution is required, Piperazine Dihydrochloride offers higher solubility, though it requires strict humidity controls during solid-state handling.

Self-Validating Experimental Protocols

To empirically determine the stability of a piperazine salt in a specific solvent, kinetic solubility tests are insufficient. Kinetic dissolution can mask latent thermodynamic instabilities. Instead, we employ a Thermodynamic Slurry Equilibration method.

This protocol is a self-validating system: it relies on mass balance and orthogonal characterization. By analyzing both the liquid supernatant (via HPLC) and the recovered solid (via PXRD), any discrepancy between the expected solubility and the observed solid phase immediately flags a solvent-mediated phase transition.

Workflow Start Piperazine Salt Selection (API-Counterion) Solvent Solvent Matrix Exposure (Water, EtOH, Acetone) Start->Solvent Slurry Thermodynamic Slurry Equilibration (24-72h, Controlled Temp) Solvent->Slurry Filtration Phase Separation (Centrifugation / Filtration) Slurry->Filtration Analysis Solid Phase Analysis (PXRD, DSC, TGA) Filtration->Analysis Solid Recovery Liquid Liquid Phase Analysis (HPLC for Solubility) Filtration->Liquid Supernatant Outcome1 Stable Salt Form (No Phase Change) Analysis->Outcome1 Outcome2 Disproportionation / Solvate Formation Analysis->Outcome2

Workflow for piperazine salt solvent stability and disproportionation screening.

Protocol 1: Thermodynamic Slurry Equilibration

Objective: To force the solvent-salt system into thermodynamic equilibrium to reveal potential disproportionation or solvate formation[1].

  • Preparation: Weigh an excess amount of the target piperazine salt (e.g., 500 mg) into a sealed 20 mL glass vial.

  • Solvent Addition: Add 5 mL of the target solvent (e.g., Deionized Water, Ethanol, or an Acetone/Water mixture). The goal is to create a thick, heterogeneous suspension (slurry).

  • Equilibration: Place the sealed vial on a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 300 RPM.

  • Causality Check: Allow the slurry to equilibrate for a minimum of 72 hours. Why 72 hours? Solvent-mediated polymorphic transitions and disproportionation are often kinetically slow. Shorter incubation times may yield false-positive stability data.

  • Phase Separation: Centrifuge the slurry at 10,000 RPM for 10 minutes. Carefully decant the supernatant for HPLC quantification (Protocol 2a). Retain the solid pellet for solid-state characterization (Protocol 2b).

Protocol 2: Orthogonal Phase Verification

Objective: To validate the chemical and structural integrity of the post-slurry phases.

  • 2a. Liquid Phase (HPLC): Dilute the supernatant and analyze via HPLC to determine the equilibrium solubility. If the detected concentration of the counterion does not match the stoichiometric ratio of the piperazine base, disproportionation has occurred.

  • 2b. Solid Phase (PXRD & DSC): Gently dry the recovered solid pellet under a vacuum (avoiding high heat to prevent thermal desolvation).

    • Run Powder X-Ray Diffraction (PXRD). Compare the resulting diffractogram against the reference standard of the starting salt. The appearance of new peaks indicates solvate formation or free base precipitation.

    • Run Differential Scanning Calorimetry (DSC). A shift in the melting point (e.g., Piperazine Adipate dropping below its standard 256°C[3]) confirms a loss of crystal lattice integrity.

Conclusion & Formulation Recommendations

The stability of piperazine salts is highly solvent-dependent. When designing liquid formulations or selecting crystallization solvents, scientists must account for the microenvironmental pH and the hydrogen-bonding capacity of the matrix.

  • For Aqueous Systems: Piperazine Adipate is highly recommended due to its robust, anhydrous crystal lattice and resistance to disproportionation. Avoid Piperazine Citrate unless hydrate formation is explicitly controlled and desired.

  • For Organic/Alcoholic Systems: Piperazine salts generally exhibit poor solubility in alcohols and ethers[4]. This makes solvents like ethanol and acetone excellent anti-solvents for the controlled precipitation and purification of piperazine APIs without risking solvent intercalation.

By implementing self-validating thermodynamic slurry protocols, drug development professionals can confidently select the optimal piperazine salt-solvent pairing, ensuring long-term API stability and efficacy.

References
  • Piperazine | C4H10N2 | CID 4837 - PubChem (NIH) [Link]

  • Salt disproportionation: A material science perspective - ResearchGate[Link]

  • Tripiperazine dicitrate - Registration Dossier - ECHA[Link]

Sources

Comparative Guide: In Vitro Metabolic Stability and Profiling of Nitrophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Metabolism Comparison of Nitrophenylpiperazine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

Nitrophenylpiperazines (NPPs) serve as critical pharmacophores in medicinal chemistry (e.g., antifungal agents, antipsychotics) and are increasingly relevant in forensic toxicology as designer drug precursors. The metabolic fate of these isomers—ortho (2-NPP), meta (3-NPP), and para (4-NPP)—is dictated by the interplay between the electron-withdrawing nitro group and the steric environment of the piperazine ring.

This guide provides a structured framework for evaluating the intrinsic clearance (


)  and metabolite identification (MetID)  of these isomers. Unlike simple phenylpiperazines, the nitro group introduces a bifurcation in metabolic pathways: oxidative biotransformation (CYP-mediated) versus nitro-reduction (reductase-mediated).
Key Isomeric Predictions (Structure-Metabolism Relationships)
Feature2-NPP (ortho) 3-NPP (meta) 4-NPP (para)
Steric Hindrance High (N1-C2 interaction)ModerateLow
Predicted

Longest. Steric bulk protects the N1-aryl bond from oxidation.Intermediate. Shortest. Exposed structure facilitates rapid CYP access.
Major Pathway Piperazine ring hydroxylation; Nitro-reduction (minor).Ring hydroxylation; N-oxidation.Aromatic hydroxylation; Nitro-reduction (favored).[1]
CYP Affinity Likely CYP2D6 / CYP3A4 (lower affinity).CYP2D6 (High affinity analog to mCPP).CYP3A4 / CYP2C9.

Experimental Design: The Self-Validating Protocol

To generate robust comparative data, the experimental design must account for both oxidative and reductive pathways. Standard aerobic microsomal incubations may underestimate nitro-reduction; therefore, anaerobic or cytosolic pairings are recommended for a complete picture.

Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein) or Cryopreserved Hepatocytes.

    • Why: HLM focuses on Phase I (CYP) clearance. Hepatocytes capture Phase II (UGT/SULT) and nitro-reductase activity.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors: NADPH (1.3 mM) for oxidation; NADH (1.0 mM) if assessing cytosolic reduction.

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Isomer Analog: m-Chlorophenylpiperazine (mCPP) (validates CYP2D6 activity).

Step-by-Step Incubation Protocol

This protocol ensures kinetic linearity and minimizes non-specific binding.

  • Stock Preparation: Dissolve 2-, 3-, and 4-NPP in DMSO to 10 mM. Dilute to 100

    
    M intermediate in buffer (0.1% final DMSO).
    
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1

      
      M final).[2]
      
    • Equilibrate at 37°C for 5 minutes.

    • Validation Check: Ensure no spontaneous degradation occurs before NADPH addition (T=0 control).

  • Reaction Initiation: Add NADPH regenerating system.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Critical Step: Immediately quench 50

      
      L aliquot into 150 
      
      
      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
  • Processing:

    • Vortex (10 min)

      
       Centrifuge (4,000g, 20 min, 4°C).
      
    • Collect supernatant for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Strategy[3][4]

Differentiation of isomers requires high chromatographic resolution as their mass-to-charge (m/z) ratios are identical (


).
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5

    
    m).
    
    • Why: T3 bonding provides better retention for polar amines like piperazines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 8 minutes. Isomers typically elute in order of polarity: 4-NPP < 3-NPP < 2-NPP (dependent on column selectivity).

Mass Spectrometry Transitions (MRM)
Target AnalytePrecursor (

)
Product (

)
Mechanistic Note
Parent (NPP) 208.1162.1Loss of

(characteristic nitro cleavage).
Metabolite 1 (Amine) 178.1120.1Nitro-reduction (-30 Da). Major in 4-NPP.
Metabolite 2 (OH-NPP) 224.1178.1Hydroxylation (+16 Da). Aromatic or Piperazine ring.
Metabolite 3 (Cleavage) 138.192.1N-Dealkylation (Loss of piperazine ring).

Data Visualization & Pathway Mapping

The following diagram illustrates the divergent metabolic pathways for Nitrophenylpiperazines. Note the "Steric Gate" effect on the ortho isomer.

NPP_Metabolism cluster_Oxidative Oxidative (Microsomal) cluster_Reductive Reductive (Cytosolic/Anaerobic) Parent Nitrophenylpiperazine (NPP Isomer) OH_Ring Ring Hydroxylation (+16 Da) Parent->OH_Ring CYP2D6/3A4 (Fast for 4-NPP) N_Oxide N-Oxidation (+16 Da) Parent->N_Oxide FMO/CYP Dealkyl N-Dealkylation (Cleavage) Parent->Dealkyl CYP3A4 Amine Aminophenylpiperazine (-30 Da) Parent->Amine Nitroreductase (Slow for 2-NPP) Acetamide N-Acetylation (Phase II) Amine->Acetamide NAT1/2 Steric Steric Hindrance (2-NPP) Blocks N-Oxidation & Reduction Steric->Parent

Figure 1: Divergent metabolic pathways for Nitrophenylpiperazines. The ortho-isomer (2-NPP) exhibits reduced flux through N-oxidation and nitro-reduction pathways due to steric shielding.

Quantitative Analysis & Interpretation

To objectively compare performance, calculate the Intrinsic Clearance (


)  using the substrate depletion method.
Calculation Logic
  • Plot: ln(% Remaining) vs. Time (min).

  • Slope (

    
    ):  Determine the negative slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    .
  • 
     (microsomal): 
    
    
    
    
Comparative Interpretation Guide
ObservationLikely CauseActionable Insight
2-NPP stable (>60 min) Steric protection of the metabolic "soft spot" (N-aryl bond).Compound is metabolically stable; assess for Phase II (Glucuronidation) in hepatocytes.
4-NPP rapid loss (<15 min) Accessible aromatic ring and nitro group.High first-pass effect expected. Modify structure by adding F/Cl to the aromatic ring to block metabolism.
High "Amine" metabolite Extensive nitro-reduction.Potential toxicity alert (aromatic amines can be genotoxic). Confirm with Ames test.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link

  • Di, L., & Obach, R. S. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. Link

  • Wagmann, L., et al. (2016). In vitro metabolic fate of the new psychoactive substances 2-, 3- and 4-nitrophenylpiperazine. Drug Testing and Analysis.[3][4][5][6][7][8] (Note: This is the seminal paper for this specific comparison). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and proper disposal of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document moves beyond a simple checklist to explain the chemical rationale behind each step, ensuring that these protocols become a self-validating system for your laboratory's safety culture.

The Core Principle: Hazard-Based Segregation and Professional Disposal

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a compound with a multifaceted hazard profile. Its molecular structure necessitates a conservative and informed approach to waste management. The primary directive for its disposal is unambiguous: it must be treated as hazardous chemical waste and disposed of through a licensed environmental health and safety (EHS) contractor. [1][2] Under no circumstances should this compound or its residues be discarded down the drain or in regular trash.[3][4]

The rationale is grounded in its chemical properties:

  • Halogenated Organic Compound: The presence of a fluorine atom classifies it as a halogenated waste.[3][5] These compounds can be persistent in the environment and require specific high-temperature incineration for complete destruction. Mixing them with non-halogenated solvent waste can complicate and significantly increase the cost of disposal.[5]

  • Nitrated Aromatic Compound: The nitro-phenyl group is a common toxophore. Compounds in this class are often toxic and can have significant ecotoxicity.[6][7] The Safety Data Sheet (SDS) for this specific chemical confirms it is very toxic to aquatic life with long-lasting effects.[1]

  • Piperazine Derivative: Piperazine and its derivatives can present various health hazards, including skin and respiratory sensitization.[8]

Therefore, the only acceptable disposal pathway is through your institution's official hazardous waste program.

Hazard Profile and Required Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, it is crucial to understand its specific hazards as outlined in its Safety Data Sheet.[1]

Hazard ClassificationDescriptionRequired Safety Precautions
Skin Irritation (Category 2) Causes skin irritation upon contact.Wear nitrile gloves and a lab coat. Avoid all skin contact.[1][3]
Eye Irritation (Category 2A) Causes serious eye irritation.Wear safety goggles or a face shield.[1][8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.Handle only in a well-ventilated area or a chemical fume hood.[1]
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.Prevent any release into the environment. Do not dispose of down the drain.[1][9]

Step-by-Step Disposal Protocol

This protocol ensures compliance with safety regulations and environmental responsibility.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE as detailed in the table above: safety goggles, a lab coat, and nitrile gloves.[1][3] If there is a risk of generating dust from solid residues, all handling must be performed inside a certified chemical fume hood.

Step 2: Waste Classification and Segregation

This is the most critical step. This compound must be segregated into a specific waste stream.

  • Identify the Correct Waste Stream: Due to the fluorine atom, this chemical must be placed in a container designated for "Halogenated Organic Waste." [3][10][11]

  • Avoid Commingling: Never mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams like strong acids or bases.[5][11] Mixing waste streams is a common and dangerous violation of disposal protocols.

Step 3: Containerization and Labeling

Proper containerization prevents leaks and ensures the waste is correctly identified by disposal personnel.

  • Select an Appropriate Container: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, threaded cap.[2][10] If disposing of the original product bottle, ensure the cap is tightly sealed.

  • Label the Container: The container must be clearly labeled before the first drop of waste is added.[10] Affix a "Hazardous Waste" tag provided by your institution's EHS department.[5] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride."

    • An accurate estimation of the concentration and quantity.

    • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2][10]

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant bin or tray to contain any potential leaks.[12]

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste streams physically separated. For instance, halogenated waste should be stored separately from strong oxidizing acids like nitric acid.[13]

Step 5: Arranging for Disposal

Once the waste container is approximately 75-90% full, arrange for its collection.[2]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) or equivalent department.[5]

  • Documentation: Complete any required paperwork or online forms accurately, ensuring the chemical composition is fully disclosed.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For a large spill or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves. For larger spills, respiratory protection may be necessary.[14]

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label the container as "Spill Debris containing 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride" and dispose of it as halogenated hazardous waste.[1][5]

  • Decontaminate: Clean the affected area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride.

G cluster_prep Preparation & Assessment cluster_action Action: Segregation & Containerization cluster_storage Storage & Final Disposal cluster_prohibited Prohibited Actions start Identify Waste: 1-(2-Fluoro-6-nitrophenyl)piperazine HCl assess_hazards Assess Hazards: - Halogenated (F) - Nitrated (NO2) - Irritant - Aquatic Toxin start->assess_hazards don_ppe Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves assess_hazards->don_ppe drain Pour Down Drain trash Mix with Regular Trash mix Mix with Non-Halogenated Waste select_container Select Waste Container: 'HALOGENATED ORGANIC WASTE' don_ppe->select_container label_container Affix 'Hazardous Waste' Label with Full Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_saa Store in SAA with Secondary Containment seal_container->store_saa request_pickup Container >75% Full: Request EHS Pickup store_saa->request_pickup end Professional Disposal by Licensed Contractor request_pickup->end

Disposal workflow for 1-(2-Fluoro-6-nitrophenyl)piperazine HCl.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • SAFETY DATA SHEET - 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride. (2025, November 6). Sigma-Aldrich.
  • Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
  • SAFETY DATA SHEET - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. (2025, September 7). Thermo Fisher Scientific.
  • CO2 capture by piperazine mixed with non-aqueous solvent diethylene glycol in a rotating packed bed. (n.d.). ResearchGate. Available from: [Link]

  • Destruction of nitrophenols. (n.d.). Google Patents.
  • Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method. (2025, August 6). ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2026, January 17). ChemicalBook.
  • Piperazine. (n.d.). Sustainability Directory.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. Available from: [Link]

  • SAFETY DATA SHEET - Piperazine. (2025, September 23). Sigma-Aldrich.
  • Effective activation of peroxymonosulfate to degrade p-nitrophenol (PNP) by Co–B–O–C amorphous materials... (n.d.). New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • 4-nitrophenol – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • 1-(2-Trifluoromethylphenyl)piperazine (hydrochloride) - Safety Data Sheet. (2025, January 23). Cayman Chemical.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. (n.d.). Fisher Scientific. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). ChemistryOpen. Available from: [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.

Sources

A Senior Scientist's Guide to the Safe Handling of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research, the ability to handle novel chemical reagents with both confidence and caution is paramount. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a valuable building block, but its safe manipulation requires a deep understanding of its potential hazards, rooted in its chemical structure. This guide provides essential, field-tested safety and logistical protocols for researchers, scientists, and drug development professionals. It is designed to move beyond a simple checklist, offering a narrative that explains the causality behind each safety measure, thereby fostering a culture of informed and vigilant laboratory practice.

Hazard Profile: A Synthesis of Structural Alerts

A specific Safety Data Sheet (SDS) for 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride may not always be readily available. Therefore, a conservative and logical hazard assessment must be conducted based on its constituent chemical groups.[1]

  • Aromatic Nitro Compounds: The presence of a nitro group on an aromatic ring is a significant structural alert. These compounds are often treated as potential irritants and may have other associated health hazards.[1][2] Butyl and neoprene gloves are often recommended for handling nitro-compounds.[3]

  • Piperazine Moiety: Piperazine and its derivatives are known to be potential skin and respiratory sensitizers, capable of causing allergic reactions upon exposure.[4]

  • Fluorinated Aromatics: The fluorine substituent can influence the molecule's metabolic profile and reactivity.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid powder, which necessitates careful handling to avoid generating dust.

Based on these components, it is prudent to treat this compound as, at a minimum, a skin, eye, and respiratory irritant.[2][5] Always handle it in accordance with good industrial hygiene and safety practices.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a procedural step but a critical risk mitigation strategy. A multi-layered approach is essential to minimize exposure.[1][6] The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Scale of Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1g) Chemical Fume HoodNitrile or Neoprene GlovesSafety glasses with side shields[7]Standard Laboratory CoatNot typically required if handled within a certified fume hood.[7]
Medium Scale (1-100g) Chemical Fume HoodDouble-gloving with Nitrile or Neoprene GlovesChemical safety goggles[8]Chemical-resistant lab coat or apronA NIOSH-approved respirator should be considered if there is any risk of dust generation outside of the fume hood.[1]
Large Scale (>100g) Chemical Fume Hood or GloveboxDouble-gloving with Nitrile or Neoprene GlovesFace shield worn over chemical safety goggles[6]Chemical-resistant overalls or suit[8]Mandatory use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7][9]

Causality Behind PPE Choices:

  • Hand Protection : Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including nitro-compounds.[3] Double-gloving is a best practice that allows for the removal of a contaminated outer glove without compromising skin integrity.

  • Eye Protection : For anything beyond the smallest quantities, the risk of splashes necessitates the superior seal of chemical goggles over standard safety glasses.[6][8] A face shield provides an additional layer of protection against splashes during larger-scale transfers.[9]

  • Body Protection : Standard lab coats are sufficient for minor splashes, but larger quantities demand chemical-resistant materials to prevent skin contact.[8]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to ensure both safety and experimental integrity. The following diagram outlines the key phases of handling 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Procedure A Review SDS (or analogous data) & Perform Risk Assessment B Verify Fume Hood is Operational A->B C Assemble and Inspect PPE B->C D Prepare & Label All Glassware and Waste Containers C->D E Transfer Compound to Fume Hood D->E Begin Workflow F Weigh Compound Using Weighing Paper/Boat E->F G Carefully Transfer to Reaction Vessel F->G H Add Solvent and Proceed with Reaction G->H I Quench Reaction Safely H->I Reaction Complete J Segregate Waste Streams I->J K Decontaminate Surfaces & Glassware J->K L Doff & Dispose of PPE Correctly K->L

Figure 1: A three-phase workflow for the safe handling of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride.

Procedural Guidance:

  • Preparation : Before handling the chemical, ensure all safety documentation has been reviewed.[5] All waste containers must be prepared and correctly labeled to avoid mixing incompatible waste streams.[10][11]

  • Weighing and Transfer : Always conduct weighing operations inside a chemical fume hood to contain any dust.[1] Use a spatula to carefully transfer the solid, minimizing the potential for aerosolization.

  • Dissolution and Reaction : When dissolving, add the solvent to the solid to prevent splashing. If heating or agitation is required, ensure the system is closed or properly vented within the fume hood.

  • Post-Reaction : After the procedure, safely quench any remaining reactive materials. All contaminated surfaces and glassware must be decontaminated before being removed from the fume hood.

Emergency Response Plan

In the event of an exposure or spill, a swift and correct response is critical.

Incident Immediate Action
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Small Spill (<1g) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[5]
Large Spill (>1g) Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Commitment to Environmental Stewardship

Proper segregation and disposal of chemical waste is a legal and ethical responsibility.[12] As a halogenated organic compound, 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride and its associated waste must not be mixed with non-halogenated waste streams.[10][11]

cluster_waste_source Sources of Waste cluster_waste_containers Waste Containment (Must be Labeled) cluster_disposal_path Final Disposal A Contaminated Solid Waste (Gloves, weighing paper, paper towels) D Designated Halogenated Solid Waste Container A->D B Liquid Waste (Reaction mixtures, solvent rinses) E Designated Halogenated Liquid Waste Carboy B->E C Contaminated Sharps (Needles, broken glass) F Approved Sharps Container C->F G Collection by Institutional EHS for Incineration or Other Approved Treatment D->G E->G F->G

Figure 2: Waste stream segregation and disposal pathway.

Disposal Protocols:

  • Segregation : Maintain separate, clearly labeled waste containers for halogenated liquids, halogenated solids, and sharps.[1][11]

  • Containment : Ensure all waste containers are kept tightly sealed when not in use and are stored in a well-ventilated area, preferably in secondary containment.[10] Do not overfill containers; they should not be filled beyond 90% capacity.[10]

  • Disposal : Waste must be disposed of through your institution's EHS office.[5] Incineration is a common and effective method for the disposal of halogenated organic wastes.[13][14] Never pour chemical waste down the drain.[5]

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. Thermo Fisher Scientific.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-Chloro-7-fluoro-6-nitroquinazoline. Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Personal Protective Equipment. U.S. Environmental Protection Agency.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Portal.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • 1-(2-Trifluoromethylphenyl)piperazine (hydrochloride) - Safety Data Sheet. Cayman Chemical.
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.